Myricanol triacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32O8 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(9R)-3,15-diacetyloxy-16,17-dimethoxy-9-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl] acetate |
InChI |
InChI=1S/C27H32O8/c1-16(28)33-21-9-7-6-8-20-15-23(26(31-4)27(32-5)25(20)35-18(3)30)22-14-19(10-12-21)11-13-24(22)34-17(2)29/h11,13-15,21H,6-10,12H2,1-5H3/t21-/m1/s1 |
InChI Key |
BNBXVUFQYVWVAG-OAQYLSRUSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Profile of Myricanol Triacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myricanol triacetate is a derivative of the naturally occurring cyclic diarylheptanoid, myricanol. While commercial suppliers indicate that this compound can be isolated from the root bark of Myrica cerifera L. (commonly known as bayberry or wax myrtle), the available scientific literature predominantly details the isolation of its precursor, myricanol.[1][2][3] This suggests that this compound is likely a semi-synthetic compound, obtained through the acetylation of naturally sourced myricanol. This guide provides an in-depth overview of the origin of myricanol, its isolation, a plausible synthetic route to this compound, and the known biological activities and signaling pathways associated with the myricanol scaffold.
Natural Origin of the Myricanol Scaffold
Myricanol is a well-characterized phytochemical found in various species of the Myricaceae family. The primary source for its isolation is the root bark of Myrica cerifera L.[1][4] Myricanol belongs to a class of compounds known as diarylheptanoids, which are characterized by two aromatic rings joined by a seven-carbon chain. The biosynthesis of myricanol in Myrica rubra has been shown to involve the condensation of two molecules of 4-coumaric acid.
Table 1: Natural Sources of Myricanol and Related Compounds
| Compound | Plant Source | Plant Part | Reference |
| Myricanol | Myrica cerifera L. | Root Bark | [1][4] |
| Myricanone | Myrica cerifera L. | Bark | [2][3] |
| Myricanol-9-acetate | Not specified | Not specified | [5] |
| (+)-aR,11S-myricanol | Myrica cerifera | Root Bark | [6] |
Isolation Protocol for Myricanol from Myrica cerifera
The following is a representative protocol for the extraction and isolation of myricanol from the root bark of Myrica cerifera, based on methodologies described in the literature.
2.1. Extraction
-
Plant Material Preparation: Air-dried and powdered root bark of Myrica cerifera is used as the starting material.
-
Solvent Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common method involves an initial extraction with a nonpolar solvent like hexane to remove lipids and waxes, followed by extraction with a more polar solvent such as methanol or ethanol to extract the diarylheptanoids.
-
Concentration: The methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2. Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents like chloroform and ethyl acetate. The diarylheptanoids typically partition into the organic phases.
-
Column Chromatography: The organic fractions are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate of increasing polarity.
-
Further Purification: Fractions containing myricanol, as identified by thin-layer chromatography (TLC), are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure myricanol.
Table 2: Quantitative Data for Myricanol and Related Compounds
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| Myricanol | Cytotoxicity | A549 (lung carcinoma) | 4.85 µg/mL | [7] |
| Myricanone | Cytotoxicity | HeLa (cervical cancer) | 29.6 µg/mL | [8] |
| Myricanone | Cytotoxicity | PC3 (prostate cancer) | 18.4 µg/mL | [8] |
| (-)-aS,11R-Myricanol | Tau reduction | HEK P301L tau | 18.56 µM | [9] |
Plausible Synthesis of this compound
This compound can be synthesized from isolated myricanol through a standard acetylation reaction.
3.1. Acetylation Protocol
-
Reaction Setup: Purified myricanol is dissolved in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Reagent Addition: Acetic anhydride is added to the solution, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Workup and Purification: The reaction is quenched by the addition of water or a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound is then purified by column chromatography on silica gel.
Biological Activities and Signaling Pathways
Myricanol and its related diarylheptanoids exhibit a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.
4.1. Anticancer Activity
Myricanol and myricanone have been shown to induce apoptosis in various cancer cell lines.
-
Myricanol: In non-small cell lung carcinoma, myricanol upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, as well as VEGF, HIF-1α, and survivin.[10]
-
Myricanone: This compound induces apoptosis by downregulating the NF-κB and STAT3 signaling pathways.[2][3] It also promotes the generation of reactive oxygen species (ROS) and activates the caspase cascade, leading to programmed cell death.[11][12]
4.2. Neuroprotective Effects
Myricanol has demonstrated potential in the context of neurodegenerative diseases. It has been found to promote the autophagic clearance of tau protein, which is implicated in Alzheimer's disease and other tauopathies.[9][13]
4.3. Mitochondrial Function
Recent studies have indicated that myricanol can rescue mitochondrial dysfunction associated with sarcopenia by targeting peroxiredoxin 5, suggesting a role in healthy aging.[14]
Visualizations
5.1. Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jcimjournal.com [jcimjournal.com]
- 3. Diarylheptanoid-myricanone isolated from ethanolic extract of Myrica cerifera shows anticancer effects on HeLa and PC3 cell lines: signalling pathway and drug-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CheMondis Marketplace [chemondis.com]
- 5. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals with Added Value from Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer potential of myricanone, a major bioactive component of Myrica cerifera: novel signaling cascade for accomplishing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Myricanol vs. Myricanol Triacetate: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myricanol, a cyclic diarylheptanoid isolated from the bark of Myrica species, has garnered significant scientific interest due to its diverse and potent biological activities. These include anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. The therapeutic potential of Myricanol has led to investigations into its derivatives to enhance its efficacy and pharmacokinetic properties. This technical guide provides a comprehensive comparison of the biological activities of Myricanol and its acetylated form, with a specific focus on the potential implications of tri-acetylation. While direct experimental data on Myricanol triacetate is not currently available in published literature, this guide synthesizes existing data on Myricanol and its mono-acetylated derivative, Myricanol-9-acetate, to provide a predictive analysis of the structure-activity relationship and potential biological impact of full acetylation. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.
Introduction
Myricanol is a naturally occurring diarylheptanoid that has demonstrated a broad spectrum of pharmacological effects. Its complex structure, featuring a strained macrocyclic ring, contributes to its unique biological profile. The presence of multiple hydroxyl groups on the Myricanol scaffold presents opportunities for chemical modification, such as acetylation, to modulate its physicochemical properties and potentially enhance its biological activity. Acetylation is a common strategy in medicinal chemistry to improve membrane permeability, bioavailability, and metabolic stability of a parent compound. This guide aims to consolidate the current knowledge on the biological activities of Myricanol and provide a comparative analysis with its acetylated derivatives, offering insights for researchers in the field.
Comparative Biological Activity: Myricanol vs. Acetylated Myricanol
While data on this compound is absent from the current scientific literature, a study on Myricanol-9-acetate , a mono-acetylated derivative, provides valuable insights into the potential effects of acetylation on the bioactivity of Myricanol.
Anticancer Activity
Myricanol has been shown to exhibit significant cytotoxic and apoptotic effects in various cancer cell lines.[1][2][3] A direct comparison with Myricanol-9-acetate in human breast cancer cells (MCF-7) revealed that the acetylated form possesses enhanced cytotoxic potential.[4]
Table 1: Comparative Cytotoxicity of Myricanol and Myricanol-9-acetate
| Compound | Cell Line | IC50 Value | Reference |
| Myricanol | MCF-7 | 42 µM | [4] |
| Myricanol-9-acetate | MCF-7 | 20 µM | [4] |
| Myricanol | HL-60 | 5.3 µM | [1] |
| Myricanol | A549 | 4.85 µg/mL | [3][5] |
| Myricanol | HepG2 | 28 µg/mL | [2] |
The lower IC50 value for Myricanol-9-acetate suggests that acetylation at the C-9 position can more than double the cytotoxic efficacy of the parent compound in this specific cell line.[4] This enhancement may be attributed to increased cellular uptake due to improved lipophilicity. Based on this finding, it is plausible that This compound , with all three hydroxyl groups acetylated, could exhibit even greater potency. However, this remains a hypothesis pending experimental verification.
Signaling Pathways Modulated by Myricanol
Myricanol exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for predicting the potential impact of its derivatives.
Apoptosis Pathway
Myricanol is a potent inducer of apoptosis in cancer cells. It has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.[1][2][3]
Caption: Myricanol-induced apoptosis signaling pathway.
SIRT1 and AMPK Activation
Myricanol has been identified as a direct activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[6][7] By activating SIRT1, Myricanol can influence downstream targets to improve mitochondrial function and reduce protein degradation.[6][7] Furthermore, Myricanol activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[8][9] This activation contributes to its beneficial effects on lipid metabolism and insulin sensitivity.[8][9]
Caption: Myricanol's activation of SIRT1 and AMPK pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to determine the IC50 values of Myricanol and its derivatives.[4]
Workflow:
Caption: Workflow for MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of Myricanol or its acetylated derivatives for 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is based on the methods used to investigate the apoptotic mechanism of Myricanol.[1][2]
Methodology:
-
Cell Lysis: After treatment with Myricanol, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, -8, -9, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Myricanol is a promising natural product with a wide range of biological activities. The available evidence on Myricanol-9-acetate suggests that acetylation can be a viable strategy to enhance its therapeutic potential, particularly its anticancer effects. The predicted enhanced activity of this compound, based on the mono-acetylated derivative, warrants further investigation. Future research should focus on the synthesis and biological evaluation of this compound to validate this hypothesis. In-depth studies on its pharmacokinetics, bioavailability, and in vivo efficacy are essential to translate the promising in vitro findings into potential clinical applications. Furthermore, a comprehensive structure-activity relationship (SAR) study of a series of acetylated Myricanol derivatives would provide a more complete understanding of how the degree and position of acetylation influence its diverse biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Unintended Formation of a 26-Membered Cycle in the Course of a Novel Approach to Myricanol, a Strained [7,0]-Metacyclophane [iris.unibas.it]
- 4. iris.unibas.it [iris.unibas.it]
- 5. researchgate.net [researchgate.net]
- 6. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of Myricanol and its Acetate Derivatives on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricanol, a cyclic diarylheptanoid primarily isolated from the bark of Myrica species, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This technical guide provides a comprehensive overview of the existing research on the anticancer properties of Myricanol and its acetate derivatives, with a focus on Myricanol-9-acetate. The document details the cytotoxic activity, underlying molecular mechanisms, and experimental methodologies employed in these investigations. Quantitative data from multiple studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the therapeutic potential of these compounds. While specific data for Myricanol triacetate is not extensively available in public literature, the findings for Myricanol and Myricanol-9-acetate offer valuable insights into the potential of this class of compounds in oncology research.
Introduction
The exploration of natural products for novel anticancer agents continues to be a promising avenue in drug discovery. Myricanol, derived from plants such as Myrica rubra, has been identified as a compound with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Recent studies have focused on elucidating the cytotoxic mechanisms of Myricanol and its acylated forms, which may exhibit enhanced bioactivity. This guide synthesizes the current knowledge on the in vitro anticancer effects of Myricanol and its acetate derivatives, providing a technical resource for researchers in the field.
Quantitative Cytotoxicity Data
The cytotoxic activity of Myricanol and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The available data are summarized in the tables below.
Table 1: IC50 Values of Myricanol against Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Reference |
| Human Lung Adenocarcinoma (A549) | 4.85 µg/ml | [1] |
| Human Breast Adenocarcinoma (MCF-7) | 42 µM | [2] |
Table 2: IC50 Values of Myricanol-9-acetate against Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Reference |
| Human Breast Adenocarcinoma (MCF-7) | 20 µM | [2] |
| Pancreatic Cancer (MiaPaCa-2) | Active | [2] |
| Colon Cancer (HCT 116) | Active | [2] |
Note: "Active" indicates that the compound exhibited anticancer activity, but a specific IC50 value was not provided in the cited source.
Molecular Mechanisms of Action
The cytotoxic effects of Myricanol and its derivatives are primarily attributed to the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.
Induction of Apoptosis
Myricanol and Myricanol-9-acetate have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the following key events:
-
Generation of Reactive Oxygen Species (ROS): Myricanol-9-acetate treatment leads to an increase in intracellular ROS levels, which acts as a trigger for apoptosis.[2][3]
-
Disruption of Mitochondrial Membrane Potential (Δψm): The accumulation of ROS leads to a dose-dependent loss of the mitochondrial membrane potential.[2][3]
-
Modulation of Bcl-2 Family Proteins: Myricanol upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1][4][5]
-
Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (effector caspase).[1][4][5] The activation of this caspase cascade is a hallmark of apoptosis.[2][3]
Figure 1: Signaling pathway of Myricanol-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, Myricanol derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.
-
G0/G1 Phase Arrest: Myricanol-9-acetate has been observed to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells.[2][3]
-
G2/M Phase Arrest: Myricetin, a related flavonoid, has been shown to arrest the cell cycle at the G2/M phase in hepatocellular carcinoma cells.[6] Myricanol has been reported to upregulate p21, a key regulator of cell cycle progression, which can contribute to cell cycle arrest.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of Myricanol and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 100 µl of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of apoptosis-related proteins.[11]
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.[12]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[12]
Conclusion
The available in vitro evidence strongly suggests that Myricanol and its acetate derivatives, particularly Myricanol-9-acetate, are potent cytotoxic agents against a range of cancer cell lines. Their mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by ROS generation, modulation of Bcl-2 family proteins, and caspase activation, as well as the induction of cell cycle arrest. While further research is needed to specifically characterize the activity of this compound, the data presented in this guide provide a solid foundation for future investigations into this promising class of natural compounds for cancer therapy. The detailed experimental protocols and visualized pathways offered herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of Myricanol derivatives.
References
- 1. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay [protocols.io]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. pubcompare.ai [pubcompare.ai]
Myricanol Triacetate in DMSO: A Technical Guide to Solubility and Stability for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of myricanol triacetate in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry. It offers detailed experimental protocols for assessing solubility and stability, presents data in a structured format, and visualizes relevant biological pathways and experimental workflows. While specific quantitative solubility and stability data for this compound in DMSO is not extensively published, this guide provides the necessary methodologies to generate this crucial data in a laboratory setting.
Introduction to this compound and DMSO
This compound is a derivative of myricanol, a naturally occurring diarylheptanoid isolated from the root bark of plants such as Myrica cerifera L..[2][3][4] Myricanol and its derivatives have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[5] In preclinical research, these compounds are often investigated for their influence on various signaling pathways, such as those involved in apoptosis and cell survival.
Dimethyl sulfoxide (DMSO) is a versatile and highly polar aprotic solvent widely employed in drug discovery.[1][6] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for the preparation of high-concentration stock solutions for in vitro and in vivo studies.[1] However, understanding the solubility and stability of a compound in DMSO is paramount to ensure the accuracy and reproducibility of experimental results.[1]
Solubility of this compound in DMSO
Quantitative Solubility Data
The following table serves as a template for researchers to populate with experimentally determined solubility data for this compound in DMSO.
Table 1: Quantitative Solubility of this compound in DMSO
| Parameter | Method | Solvent | Temperature (°C) | Solubility | Observations |
| Kinetic Solubility | Turbidimetry | Anhydrous DMSO | 25 | Data to be determined | e.g., No precipitation observed up to 10 mM |
| Thermodynamic Solubility | Shake-Flask / HPLC | Anhydrous DMSO | 25 | Data to be determined | e.g., Saturated solution at X mg/mL |
Experimental Protocols for Solubility Determination
This high-throughput method provides a rapid assessment of a compound's solubility upon dilution from a DMSO stock into an aqueous buffer, mimicking conditions in many biological assays.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells containing PBS to achieve a final concentration of 100 µM in 1% DMSO.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.[1]
Data Analysis: Compare the absorbance of the wells containing this compound to a blank well (PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and suggests poor kinetic solubility under these conditions.[1]
This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard for solubility measurement.[6][7]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Shaker or rotator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of anhydrous DMSO (e.g., 1 mL).
-
Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC-UV or LC-MS.[1]
Data Analysis: Quantify the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard. The original solubility in DMSO is then calculated by applying the dilution factor.[1]
Stability of this compound in DMSO
The stability of compounds in DMSO stock solutions is crucial for the reliability of screening data, especially in long-term studies.[8][9][10] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.
Stability Data
The following table is a template for recording the stability of this compound in DMSO under various storage conditions.
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC | Degradants Observed (m/z) | Appearance |
| -20°C (Protected from Light) | T = 0 | Data to be determined | None | Clear, colorless solution |
| 1 Month | Data to be determined | |||
| 3 Months | Data to be determined | |||
| 6 Months | Data to be determined | |||
| 4°C (Protected from Light) | T = 0 | Data to be determined | None | Clear, colorless solution |
| 1 Month | Data to be determined | |||
| 3 Months | Data to be determined | |||
| 6 Months | Data to be determined | |||
| Room Temperature (Protected from Light) | T = 0 | Data to be determined | None | Clear, colorless solution |
| 1 Week | Data to be determined | |||
| 1 Month | Data to be determined | |||
| 3 Months | Data to be determined |
Experimental Protocol for Stability Assessment
This protocol outlines a long-term stability study to evaluate the degradation of this compound in a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap them tightly.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity and identify any initial impurities.
-
Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by LC-MS to determine the purity of this compound.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. Identify and, if possible, quantify any major degradation products. A compound is generally considered stable if the purity remains above 95%.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Myricanol
Myricanol has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate these pathways.
Caption: Myricanol-induced apoptosis pathway.
Caption: PI3K/Akt/GSK3β signaling pathway influenced by myricanol.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the solubility and stability of a test compound like this compound in DMSO.
Caption: Workflow for solubility and stability testing.
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound in DMSO. By following the detailed experimental protocols and utilizing the provided data templates and visualizations, researchers, scientists, and drug development professionals can generate reliable and accurate data to support their research and development activities. The methodologies outlined herein are essential for ensuring the integrity of preclinical data and making informed decisions in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. This compound (三乙酸杨梅醇酯) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Early-Stage Research on the Neuroprotective Potential of Myricanol and its Derivatives: A Technical Whitepaper
Disclaimer: Initial searches for "Myricanol triacetate" did not yield specific research on a triacetate form of myricanol. The available scientific literature focuses on the neuroprotective effects of myricanol and other derivatives, such as myricanol-9-acetate, which has been studied in the context of cancer. This whitepaper will synthesize the early-stage research on myricanol's neuroprotective effects, a topic of growing interest in the field of neurodegenerative disease research.
Introduction
Myricanol, a cyclic diarylheptanoid found in the root bark of Myrica species, has emerged as a promising natural compound with potential therapeutic applications.[1][2] Early-stage research indicates that myricanol exhibits neuroprotective properties, primarily through mechanisms related to the mitigation of oxidative stress and the clearance of pathogenic proteins associated with neurodegenerative diseases.[1][3] This technical guide provides an in-depth overview of the foundational preclinical research on myricanol's neuroprotective effects, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies assessing the neuroprotective effects of myricanol.
Table 1: Effect of Myricanol on Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in N2a Cells
| Parameter | H₂O₂ (100 µM) | Myricanol Pretreatment + H₂O₂ | Myricetrin Pretreatment + H₂O₂ | Reference |
| Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | 3045.51 ± 572.69 | 777.81 ± 23.49 | 1178.92 ± 106.93 | [3] |
Note: Data presented as mean ± standard deviation. Lower values indicate a protective effect against H₂O₂-induced calcium influx.
Table 2: Effect of (-)-aS,11R-Myricanol on Tau Protein Clearance in iHEK Cells
| Treatment Time | Tau Protein Levels (Normalized to Vehicle) | Reference |
| 6 hours | Significantly reduced | [4] |
| 24 hours | Significantly reduced | [4] |
Note: iHEK cells are HEK293 cells with tetracycline-inducible expression of wild-type 4R0N Tau. A significant reduction in tau levels indicates enhanced clearance of the protein.
Experimental Protocols
In Vitro Model of Oxidative Stress
Objective: To evaluate the protective effects of myricanol against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line.[3]
-
Cell Line: N2a mouse neuroblastoma cells.[3]
-
Induction of Oxidative Stress: Cells were exposed to 100 µM H₂O₂ for 8 hours to induce oxidative damage.[3]
-
Treatment: Cells were pretreated with myricanol at various concentrations before the addition of H₂O₂. A parallel experiment was conducted with myricetrin, another compound from Myrica rubra.[3]
-
Assays:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Intracellular Reactive Oxygen Species (ROS) Levels: Measured to quantify the extent of oxidative stress.[3]
-
Intracellular Calcium Ion ([Ca²⁺]i) Influx: Determined to assess the disruption of calcium homeostasis.[3]
-
-
Morphological Analysis: Cellular morphology was observed using an inverted microscope to visualize H₂O₂-induced cell damage and the protective effects of myricanol.[3]
Tau Protein Clearance Assay
Objective: To determine the effect of a specific stereoisomer of myricanol on the clearance of the microtubule-associated protein tau.[4]
-
Cell Line: iHEK cells, which are HEK293 cells engineered to express wild-type 4R0N Tau upon tetracycline induction.[4]
-
Induction of Tau Expression: Tau expression was induced for 24 hours with tetracycline (1 mg/mL).[4]
-
Treatment: After 24 hours, tetracycline was removed to halt further tau expression. The cells were then treated with 18 µM of (-)-aS,11R-myricanol for various time points (e.g., 6 and 24 hours).[4]
-
Analysis:
-
Western Blotting: Cell lysates were collected at different time points, and the levels of tau protein were quantified by Western blot analysis. This allowed for the assessment of the rate of tau clearance in the presence of myricanol compared to a vehicle control.[4]
-
Visualized Signaling Pathways and Workflows
Proposed Mechanism of Myricanol's Neuroprotection Against Oxidative Stress
Caption: Myricanol's protective mechanism against H₂O₂-induced neurotoxicity.
Experimental Workflow for Tau Clearance Assay
Caption: Workflow for assessing myricanol's effect on tau protein clearance.
Discussion and Future Directions
The preliminary research on myricanol suggests a dual-pronged neuroprotective potential. Firstly, its ability to counteract oxidative stress by reducing ROS generation and intracellular calcium overload points to its utility in conditions where oxidative damage is a key pathological feature.[3] Secondly, the discovery that a specific stereoisomer of myricanol can enhance the clearance of tau protein is highly significant for the field of "tauopathies," including Alzheimer's disease.[1][4][5] The accumulation of hyperphosphorylated tau into neurofibrillary tangles is a hallmark of these diseases, and strategies to promote its clearance are actively being pursued as therapeutic avenues.[1]
While these early findings are promising, further research is imperative. Future studies should focus on:
-
Elucidating the precise molecular targets of myricanol involved in its neuroprotective effects.
-
Expanding in vivo studies in animal models of neurodegenerative diseases to assess efficacy, pharmacokinetics, and safety.
-
Investigating the structure-activity relationship of various myricanol derivatives to optimize potency and drug-like properties. This could include a systematic evaluation of acetylated forms, such as myricanol-9-acetate, for neuroprotective activity.[6]
-
Exploring other potential mechanisms of action , such as the modulation of signaling pathways like AMPK, which myricanol has been shown to activate in other contexts.
References
- 1. research.usf.edu [research.usf.edu]
- 2. Technology - Myricanol Derivatives and Uses Thereof for the Treatment of Neurodegenerative Diseases [usf.technologypublisher.com]
- 3. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Myricanol and its Derivatives: A Technical Guide
Introduction
This technical guide explores the anti-inflammatory properties and related biological activities of Myricanol, a naturally occurring diarylheptanoid. It is important to note that a comprehensive search of the scientific literature yielded no specific information on the anti-inflammatory properties of Myricanol triacetate . Therefore, this document focuses on the available data for the parent compound, Myricanol, and its mono-acetylated derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a valuable resource for those interested in the potential therapeutic applications of Myricanol and to inform future research into its acetylated forms.
Anti-inflammatory and Related Biological Activities of Myricanol
Myricanol has been shown to exert anti-inflammatory effects through various mechanisms.[1] It is known to be an activator of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including inflammation and metabolism.[1] By activating SIRT1, Myricanol can influence downstream pathways that modulate inflammatory responses.[1] Additionally, Myricanol has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1]
Quantitative Data on the Biological Effects of Myricanol
The following tables summarize the quantitative data from various in vitro and in vivo studies on Myricanol.
Table 1: In Vitro Effects of Myricanol on C2C12 Myotubes
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Proliferation (A549 cells) | Myricanol | IC₅₀ = 4.85 µg/mL | Inhibition of cell proliferation | [1] |
| Apoptosis Rate (A549 cells) | Myricanol | Not specified | Increased from 4.13% to 34.3% | [1] |
| Vascular Smooth Muscle Cell Proliferation and Migration | Myricanol | 3-30 µM | Inhibition of PDGF-BB induced proliferation and migration | [1] |
Table 2: In Vivo Effects of Myricanol in a Dexamethasone-Induced Muscle Atrophy Mouse Model
| Parameter | Treatment Group | Dosage | Result | Reference |
| Muscle Atrophy and Weakness | Myricanol | 5-50 mg/kg (i.p.) | Prevention of dexamethasone-induced muscle atrophy and weakness | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning Myricanol's biological activities.
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma A549 cells and mouse C2C12 myoblasts were used in the cited studies.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM for C2C12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Myricanol Treatment: Myricanol was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for the specified durations.
Cell Proliferation Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was likely used to assess cell viability and proliferation.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with different concentrations of Myricanol for a specified period (e.g., 48 hours to 10 days).
-
After treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay
-
Method: Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.
-
Procedure:
-
Cells were treated with Myricanol for the desired time.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
The cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
-
The samples were analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Cells were lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies against the target proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2, p21) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Studies
-
Animal Model: Dexamethasone-induced muscle atrophy in mice is a common model to study muscle wasting.
-
Procedure:
-
Mice were administered dexamethasone to induce muscle atrophy.
-
A treatment group received daily intraperitoneal (i.p.) injections of Myricanol at specified doses (e.g., 5-50 mg/kg).
-
A control group received the vehicle.
-
After the treatment period (e.g., 10 days), various parameters were assessed, including muscle mass, grip strength, and the expression of relevant proteins in muscle tissue.
-
Signaling Pathways Modulated by Myricanol
Myricanol's biological effects are mediated through its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Myricanol's Effect on Apoptosis Signaling
Caption: Myricanol induces apoptosis by downregulating Bcl-2 and upregulating Bax, leading to the activation of Caspase-9 and Caspase-3.
Myricanol's Inhibition of the NF-κB Pathway
Caption: Myricanol inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.
Acetylated Derivatives of Myricanol
While no data exists for this compound, studies have investigated mono-acetylated derivatives.
-
Myricanol-9-acetate: This derivative has been shown to induce apoptosis in MCF-7 cancer cells through the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[2]
-
11-O-acetylmyricanol: This compound has been isolated from Myrica rubra bark, but its specific biological activities, particularly in relation to inflammation, have not been extensively characterized.[3]
The acetylation of phenolic compounds can alter their biological activity. For instance, acetylated derivatives of resveratrol have shown similar or even higher antithrombotic activity compared to the parent compound.[4] This suggests that acetylation of Myricanol could potentially modulate its anti-inflammatory properties, highlighting an area for future investigation.
Conclusion and Future Directions
Myricanol demonstrates a range of biological activities, including anti-inflammatory effects mediated through the SIRT1 and NF-κB pathways. The available quantitative data and experimental protocols provide a solid foundation for further research.
Crucially, there is a significant knowledge gap regarding the biological properties of This compound . Given that acetylation can modify the bioactivity of phenolic compounds, the synthesis and investigation of this compound's anti-inflammatory potential present a promising avenue for future research. Such studies could involve in vitro assays to assess its impact on inflammatory cytokine production and signaling pathways, followed by in vivo studies in relevant inflammatory disease models. The findings from such research would be of great interest to the scientific and drug development communities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of acetylated phenolic compounds [pubmed.ncbi.nlm.nih.gov]
Myricanol Triacetate: A Technical Guide to its Potential as a SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular metabolism, stress resistance, and mitochondrial homeostasis. Its activation is a promising therapeutic strategy for a range of age-related and metabolic diseases. This technical guide provides an in-depth overview of Myricanol, and by extension its acetylated form, Myricanol triacetate, as a potential direct activator of SIRT1. We consolidate the current quantitative data, provide detailed experimental protocols for its study, and illustrate the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of Myricanol and its derivatives as SIRT1 activators.
Introduction
Myricanol, a diarylheptanoid found in the bark of Myrica rubra, has been identified as a potent activator of SIRT1. Research has demonstrated its ability to rescue dexamethasone-induced muscle dysfunction through a SIRT1-dependent mechanism. By directly binding to and activating SIRT1, Myricanol initiates a cascade of downstream effects that enhance mitochondrial biogenesis, reduce protein degradation, and promote autophagy. This guide focuses on the experimental evidence supporting the role of Myricanol as a SIRT1 activator and provides the necessary technical details to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Myricanol's effect on SIRT1 activation and its downstream physiological consequences.
Table 1: In Vitro Effects of Myricanol on Dexamethasone-Treated C2C12 Myotubes [1][2]
| Parameter | Dexamethasone (DEX) | DEX + Myricanol (10 μM) | Unit | P-value |
| Myosin Heavy Chain Expression | 0.33 ± 0.14 | 0.89 ± 0.21 | Relative Expression | P < 0.05 |
| Atrogin-1 Expression | 2.31 ± 0.67 | 1.53 ± 0.25 | Relative Expression | P < 0.05 |
| MuRF1 Expression | 1.55 ± 0.08 | 0.99 ± 0.12 | Relative Expression | P < 0.01 |
| ATP Production | 3.83 ± 0.46 | 5.84 ± 0.79 | nM/mg protein | P < 0.01 |
| Mitochondrial Content | 68.12 ± 10.07 | 116.38 ± 5.12 | % of Control | P < 0.05 |
| Mitochondrial Oxygen Consumption | 166.59 ± 22.89 | 223.77 ± 22.59 | pmol/min | *P < 0.01 |
Table 2: In Vivo Effects of Myricanol on Dexamethasone-Treated Mice [1][2]
| Parameter | Dexamethasone (DEX) | DEX + Myricanol (5 mg/kg) | Unit | P-value |
| Quadriceps Muscle Mass | 1.18 ± 0.06 | 1.36 ± 0.02 | % of Body Weight | N/A |
| Gastrocnemius Muscle Mass | 0.78 ± 0.05 | 0.87 ± 0.08 | % of Body Weight | N/A |
| Grip Strength | 70.90 ± 4.59 | 120.58 ± 7.93 | g | P < 0.01 |
| Swimming Exhaustive Time | 48.80 ± 11.43 | 83.75 ± 15.19 | s | P < 0.01 |
Table 3: Molecular Docking of Myricanol with SIRT1 [1][2]
| Compound | Binding Energy (kcal/mol) |
| Myricanol | -5.87 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of Myricanol-mediated SIRT1 activation and a general workflow for its experimental validation.
Caption: Myricanol-SIRT1 Signaling Pathway.
Caption: Experimental Workflow for Myricanol Research.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the primary literature and supplemented with standard laboratory procedures.
Cell Culture and Differentiation of C2C12 Myotubes
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO2 at 37°C.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is changed every 48 hours for 5-7 days until multinucleated myotubes are formed.
Western Blot Analysis
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against SIRT1, p-AMPKα, AMPKα, p-Akt, Akt, p-FoxO3a, FoxO3a, Atrogin-1, MuRF1, and GAPDH overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Content Analysis (MitoTracker Staining)
-
Cell Preparation: C2C12 myotubes are cultured on glass coverslips.
-
Staining: The cells are incubated with 100 nM MitoTracker Green FM dye in serum-free DMEM for 30 minutes at 37°C.
-
Washing and Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Imaging: The coverslips are mounted on glass slides, and the fluorescence is visualized using a fluorescence microscope. The fluorescence intensity is quantified to determine the mitochondrial content.
Mitochondrial Oxygen Consumption Assay (Extracellular Flux Analysis)
-
Cell Seeding: C2C12 myotubes are seeded in a Seahorse XF cell culture microplate.
-
Assay Preparation: The sensor cartridge is hydrated in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. The cell culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated at 37°C in a non-CO2 incubator for 1 hour.
-
Measurement: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. Baseline OCR is measured, followed by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
SIRT1 Activity Assay (Fluorometric)
-
Principle: This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT1. The deacetylated peptide is then cleaved by a developer, releasing a fluorescent group that can be quantified.
-
Procedure:
-
Prepare cell or nuclear extracts.
-
In a 96-well plate, add the SIRT1 substrate, NAD+, and the sample containing SIRT1.
-
Initiate the reaction and incubate at 37°C for 30-60 minutes.
-
Add the developer solution and incubate for an additional 15-30 minutes.
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
The SIRT1 activity is proportional to the fluorescence intensity.
-
Molecular Docking
-
Software: Molecular docking studies can be performed using software such as AutoDock Vina.
-
Protein and Ligand Preparation: The 3D structure of human SIRT1 is obtained from the Protein Data Bank (PDB). The structure of Myricanol is prepared using a chemical drawing tool and optimized for its 3D conformation.
-
Docking Simulation: The docking simulation is performed by defining a grid box around the active site of SIRT1. The software then calculates the binding affinity and predicts the binding mode of Myricanol within the SIRT1 active site.
Conclusion
The available evidence strongly suggests that Myricanol is a direct activator of SIRT1, with beneficial effects on muscle health in the context of glucocorticoid-induced atrophy. The quantitative data and signaling pathways outlined in this guide provide a solid foundation for further investigation. The detailed experimental protocols offer a practical resource for researchers aiming to validate and expand upon these findings. Future studies should focus on the therapeutic potential of Myricanol and its derivatives, such as this compound, in a broader range of age-related and metabolic disorders where SIRT1 activation is a desired therapeutic outcome.
References
An In-depth Technical Guide to Investigating the Antioxidant Capacity of Myricanol Triacetate
Introduction to Myricanol and its Acetylated Derivative
Myricanol is a diarylheptanoid naturally found in plants such as Chinese bayberry (Myrica rubra). It has been the subject of research for its potential therapeutic properties, including its role as an activator of AMP-activated protein kinase (AMPK) and its effects on lipid metabolism.[1][2] Acetylated derivatives of natural compounds, such as Myricanol triacetate, are often synthesized to improve bioavailability, stability, or other pharmacokinetic properties. The addition of acetyl groups can modulate the antioxidant capacity of the parent molecule. Therefore, a thorough investigation into the antioxidant properties of this compound is a critical step in its development as a potential therapeutic agent.
Proposed Experimental Workflow for Characterizing Antioxidant Capacity
The following workflow outlines the key steps to comprehensively assess the antioxidant potential of a novel compound like this compound.
Quantitative Data on Related Compounds
While specific data for this compound is unavailable, the following table summarizes the antioxidant activities of related compounds, which can serve as a benchmark for future studies.
| Compound/Extract | Assay | Result | Reference |
| Myricanol-5-O-β-D-glucopyranoside | Total Antioxidant Capacity (Cyclic Voltammetry) | 43.03% | [3] |
| Fenugreek Ethyl Acetate Crude Extract | DPPH | 35.338 ± 0.908 mg TE/g | [4] |
| Fenugreek Ethyl Acetate Crude Extract | FRAP | 77.352 ± 0.627 mg TE/g | [4] |
| Quercetin | Cellular Antioxidant Activity (CAA) | Highest among tested flavonoids | [5] |
| Kaempferol | Cellular Antioxidant Activity (CAA) | Second highest among tested flavonoids | [5] |
| Epigallocatechin gallate (EGCG) | Cellular Antioxidant Activity (CAA) | Third highest among tested flavonoids | [5] |
TE: Trolox Equivalents
Detailed Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[6]
Protocol:
-
Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol.
-
Create a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
Prepare various concentrations of this compound.
-
In a 96-well plate or cuvettes, mix a small volume of the test compound solution with the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH solution should be included.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.[7]
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve using Trolox (a water-soluble vitamin E analog) is typically generated to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for uptake and metabolism.[5][8]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the test compound (this compound) at various concentrations along with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe.
-
Incubate for a period (e.g., 1 hour) to allow for cellular uptake and de-esterification of DCFH-DA to DCFH.
-
Wash the cells to remove the extracellular compound and probe.
-
Induce oxidative stress by adding a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.
-
The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells.
Potential Signaling Pathways
Based on studies of Myricanol and related flavonoids, this compound may exert its antioxidant effects through the modulation of key signaling pathways.
Flavonoids from Myrica rubra have been shown to protect cardiomyocytes from hypoxia/reoxygenation injury by activating the PI3K/Akt/GSK3β pathway, which plays a crucial role in cell survival and attenuating oxidative stress.[9]
Myricanol has been identified as an activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a master regulator of cellular energy homeostasis and can indirectly influence oxidative stress by promoting mitochondrial biogenesis and function.
References
- 1. Myricanol mitigates lipid accumulation in 3T3-L1 adipocytes and high fat diet-fed zebrafish via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, characterization, quantification and antioxidant activity of compounds from Myrica esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties and quantitative UPLC-MS analysis of phenolic compounds from extracts of fenugreek (Trigonella foenum-graecum) seeds and bitter melon (Momordica charantia) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of Myrica rubra flavonoids against hypoxia/reoxygenation-induced cardiomyocyte injury via the regulation of the PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of Myricanol Triacetate for Preclinical Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricanol, a cyclic diarylheptanoid found in the bark of Myrica species, has garnered significant interest for its potential therapeutic applications, including neuroprotective and anti-cancer effects. To facilitate further preclinical investigation and structure-activity relationship (SAR) studies, derivatization of myricanol is a key strategy. This document provides a detailed protocol for the synthesis and purification of myricanol triacetate, a less polar derivative of myricanol. Acetylation of the three phenolic hydroxyl groups is anticipated to enhance cell permeability and potentially modulate the biological activity of the parent compound. The following protocols are designed to provide a reproducible method for generating high-purity this compound for research purposes.
Introduction
Myricanol has been shown to exert its biological effects through various mechanisms, including the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[1][2] By activating SIRT1, myricanol can influence downstream pathways involved in mitochondrial biogenesis, autophagy, and the reduction of oxidative stress.[1][2][3] Furthermore, studies have demonstrated its ability to promote the clearance of tau protein, a hallmark of neurodegenerative diseases like Alzheimer's.[4][5] The synthesis of this compound allows for the investigation of how masking the polar phenolic groups with acetyl moieties affects these biological activities. This modification may lead to improved pharmacokinetic properties and potentially novel pharmacological profiles.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of myricanol using acetic anhydride in the presence of pyridine. This standard procedure for acetylating phenolic hydroxyl groups is efficient and high-yielding.[6][7]
Reaction Scheme:
Myricanol + 3 Acetic Anhydride --(Pyridine)--> this compound + 3 Acetic Acid
Experimental Protocol: Synthesis
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve myricanol (1.0 eq) in anhydrous pyridine (10 mL per mmol of myricanol) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (3.0-3.5 eq per hydroxyl group; total 9.0-10.5 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up: Remove the solvents under reduced pressure (co-evaporate with toluene to remove residual pyridine). Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Table 1: Reagents and Suggested Quantities for Synthesis
| Reagent | Molar Eq. | Suggested Quantity (for 100 mg Myricanol) | Purpose |
| Myricanol | 1.0 | 100 mg | Starting Material |
| Anhydrous Pyridine | Solvent | ~3 mL | Base Catalyst & Solvent |
| Acetic Anhydride | 9.0 - 10.5 | ~0.25 mL | Acetylating Agent |
| Methanol | - | As needed | Quenching Agent |
| Ethyl Acetate | - | As needed | Extraction Solvent |
| 1 M HCl | - | As needed | Neutralization |
| Sat. aq. NaHCO₃ | - | As needed | Neutralization |
| Brine | - | As needed | Washing |
| Anhydrous Na₂SO₄ | - | As needed | Drying Agent |
Purification of this compound
The crude this compound can be purified using silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC) for obtaining high-purity material suitable for biological assays.
Experimental Protocol: Purification
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification to >95% purity, employ reversed-phase HPLC.
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA) is a common starting point.
-
Detection: UV detection at a wavelength appropriate for the chromophore of myricanol (e.g., 280 nm).
-
Inject the partially purified product and collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fractions to obtain the pure compound.
-
Table 2: HPLC Purification Parameters
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | e.g., 30-100% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Injection Volume | 20 µL |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Postulated signaling pathways of Myricanol and its derivatives.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the acetyl groups.
-
HPLC: To determine the purity of the final compound.
Conclusion
This application note provides a comprehensive protocol for the synthesis and purification of this compound, a valuable derivative for the continued investigation of myricanol's therapeutic potential. The provided methods are based on established chemical principles and can be readily implemented in a standard organic chemistry laboratory. The successful synthesis and purification of this compound will enable researchers to explore its pharmacokinetic profile and biological activity in various preclinical models.
References
- 1. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Myricanol Triacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol triacetate is a phenolic compound isolated from the root barks of Myrica cerifera L.[1] As a derivative of the well-studied bioactive compound Myricanol, it is of significant interest for its potential therapeutic properties. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with a summary of its biological activity and relevant signaling pathways. Due to its hydrophobic nature, proper preparation is crucial for obtaining reliable and reproducible experimental results.
Data Presentation
The following table summarizes the key quantitative data for this compound and its parent compound, Myricanol, to aid in experimental design.
| Parameter | This compound | Myricanol | Cell Line(s) | Citation |
| Molar Mass | 484.5 g/mol (C₂₇H₃₂O₈) | 358.4 g/mol (C₂₁H₂₆O₅) | N/A | [2] |
| Purity | ≥98% | ≥98% | N/A | [3][4] |
| Solubility | DMSO, Chloroform, Dichloromethane | DMSO | N/A | [3][4] |
| Reported IC₅₀ | ~20 µM (as Myricanol-9-acetate) | ~42 µM | MCF-7 | [5] |
| Effective Concentration | Not explicitly reported | 10 µM | C2C12 myotubes | [4][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Pre-warm DMSO: Briefly warm the DMSO to room temperature to reduce its viscosity.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). The choice of stock concentration may depend on the specific experimental requirements and the solubility limit in DMSO, which should be determined empirically.
-
Vortex: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions and Cell Treatment
Objective: To dilute the this compound stock solution to the final desired concentrations in cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to prepare one or more intermediate dilutions of the stock solution in complete cell culture medium.
-
Prepare Final Working Solutions: Directly add the appropriate volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines[4].
-
Mix Thoroughly: Gently mix the working solutions by pipetting up and down or inverting the tube to ensure homogeneity.
-
Treat Cells: Remove the existing medium from the cell culture plates and replace it with the prepared working solutions containing this compound.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium and treat a set of cells in parallel.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions for cell culture.
Postulated Signaling Pathway
Based on the known mechanisms of its parent compound, Myricanol, the following pathway is proposed for this compound.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. Myrical triacetate | 34509-52-9 [amp.chemicalbook.com]
- 3. This compound | 34509-52-9 - Coompo [coompo.com]
- 4. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Myricanol Triacetate using Reversed-Phase HPLC
An HPLC (High-Performance Liquid Chromatography) analysis method has been developed for the accurate quantification of Myricanol triacetate. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method utilizes reversed-phase chromatography, which is well-suited for the separation and analysis of moderately non-polar compounds like this compound.
The developed protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample and standard preparation, as well as the specific HPLC operating conditions. Data derived from this method can be used to determine the purity of synthesized this compound, quantify its concentration in various formulations, or assess its stability under different conditions.
1. Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase gradient consisting of an aqueous solution with an organic modifier (acetonitrile) is used to elute this compound from the column. The addition of a small amount of acid (formic acid) to the mobile phase helps to ensure good peak shape and reproducibility.[1][2] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
2. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
-
Consumables:
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
HPLC vials with caps
-
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% (v/v) formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at the initial gradient composition, e.g., 50:50 A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. For example, prepare standards at 1, 5, 10, 25, 50, and 100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask to achieve a theoretical concentration within the calibration range.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then fill the flask to the mark with the same solvent.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.[3][4]
4. HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
Inject 10 µL of each standard solution and the prepared sample solution.
-
Run the HPLC analysis using the chromatographic conditions outlined in Table 1.
-
Record the retention time and peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
Table 2: Hypothetical Calibration Data and Sample Quantification
| Standard Concentration (µg/mL) | Peak Area (mAUs) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 760,200 |
| 100 | 1,525,100 |
| Calibration Curve | y = 15240x + 350 (R² = 0.9998) |
| Sample ID | Peak Area (mAUs) |
| Sample 1 | 455,890 |
| Calculated Concentration (µg/mL) | 29.89 |
Visualization
Caption: Workflow for HPLC Quantification of this compound.
References
Application Notes and Protocols for Myricanol Triacetate-Induced Apoptosis in MCF-7 Cells
For research use only.
Introduction
Myricanol triacetate is a synthetic derivative of myricanol, a naturally occurring diarylheptanoid. While research on this compound is emerging, studies on the closely related compounds, myricanol and its acetate derivatives, have demonstrated significant anti-cancer properties, particularly in inducing apoptosis in breast cancer cell lines such as MCF-7.[1][2] These compounds have been shown to trigger cell death through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.[1][2][3]
These application notes provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound on MCF-7 human breast cancer cells. The protocols outlined below detail methods for assessing cell viability, quantifying apoptosis, and elucidating the underlying molecular mechanisms.
Mechanism of Action
Based on studies of related compounds, this compound is hypothesized to induce apoptosis in MCF-7 cells primarily through the mitochondrial-mediated intrinsic pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels lead to a decrease in the mitochondrial membrane potential, a critical event in the early stages of apoptosis.[2] This disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[4]
Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7.[4] These executioner caspases are responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Furthermore, the apoptotic cascade is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is downregulated, further promoting the apoptotic process.[3]
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to evaluate the apoptotic effects of this compound on MCF-7 cells.
Table 1: Cell Viability of MCF-7 Cells Treated with this compound (MTT Assay)
| Concentration of this compound (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 24 | 100 ± 5.2 | |
| 10 | 24 | 85 ± 4.1 | |
| 20 | 24 | 62 ± 3.5 | |
| 40 | 24 | 41 ± 2.9 | |
| 80 | 24 | 23 ± 1.8 | |
| 0 (Control) | 48 | 100 ± 6.1 | |
| 10 | 48 | 73 ± 3.8 | |
| 20 | 48 | 48 ± 2.7 | |
| 40 | 48 | 25 ± 2.1 | |
| 80 | 48 | 12 ± 1.5 |
Note: Data are hypothetical and should be determined experimentally. The IC50 value for the related compound, myricanol-9-acetate, was reported to be 20 µM in MCF-7 cells.[1][2]
Table 2: Apoptosis Rate of MCF-7 Cells Treated with this compound (Annexin V/PI Staining)
| Concentration of this compound (µM) | Incubation Time (hours) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | Total Apoptosis (%) |
| 0 (Control) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| 20 | 24 | 15.4 ± 1.8 | 5.2 ± 0.9 | 20.6 |
| 40 | 24 | 28.9 ± 2.5 | 12.7 ± 1.4 | 41.6 |
| 0 (Control) | 48 | 3.2 ± 0.7 | 2.1 ± 0.4 | 5.3 |
| 20 | 48 | 25.6 ± 2.9 | 18.3 ± 2.1 | 43.9 |
| 40 | 48 | 39.8 ± 3.4 | 25.1 ± 2.8 | 64.9 |
Note: Data are hypothetical and should be determined experimentally. A dose-dependent increase in the apoptotic population is expected.[1][2]
Table 3: Relative Protein Expression Levels in MCF-7 Cells Treated with this compound (Western Blot)
| Concentration of this compound (µM) | Treatment Time (hours) | Relative Bcl-2 Expression (Normalized to Control) | Relative Bax Expression (Normalized to Control) | Relative Cleaved Caspase-3 Expression (Normalized to Control) | Relative Cleaved PARP Expression (Normalized to Control) |
| 0 (Control) | 24 | 1.00 | 1.00 | 1.00 | 1.00 |
| 20 | 24 | 0.65 | 1.85 | 3.20 | 2.90 |
| 40 | 24 | 0.30 | 3.10 | 5.80 | 5.10 |
Note: Data are hypothetical and should be determined experimentally. Down-regulation of Bcl-2 and up-regulation of Bax, cleaved caspase-3, and cleaved PARP are anticipated.[1][3]
Experimental Protocols
Cell Culture and Treatment
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for MTT assay, 6-well for Western blot and flow cytometry) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time periods. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[6]
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Seed 5 x 10³ MCF-7 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with different concentrations of this compound and incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[10][11] Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to the DNA-binding dye, propidium iodide (PI).[10]
-
Seed 2 x 10⁵ MCF-7 cells per well in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.[11]
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[11]
-
Resuspend the cells in 100 µL of 1X binding buffer.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.[6][9]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Treat MCF-7 cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells.
References
- 1. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
- 9. bosterbio.com [bosterbio.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application of Myricanol Derivatives in Anti-Cancer Drug Discovery
A focus on Myricanol and its acetylated analogue, Myricanol-9-acetate
Note: Extensive literature searches did not yield specific data on the anti-cancer applications of "Myricanol triacetate." The following application notes and protocols are based on the available research for the closely related compounds, Myricanol and its acetylated derivative, Myricanol-9-acetate . These compounds have demonstrated significant potential in anti-cancer drug discovery, and their mechanisms of action provide valuable insights for researchers in the field.
Application Notes
Myricanol, a cyclic diarylheptanoid isolated from the bark of Myrica species, and its naturally occurring derivative, Myricanol-9-acetate, have emerged as promising candidates in the development of novel anti-cancer therapeutics. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway.
The key mechanism of action involves the generation of reactive oxygen species (ROS), which leads to a cascade of cellular events including the disruption of the mitochondrial membrane potential, cell cycle arrest, and the activation of caspases. Notably, Myricanol and its derivatives modulate the expression of key apoptosis-regulating proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Key Findings:
-
Induction of Apoptosis: Myricanol and Myricanol-9-acetate trigger programmed cell death in cancer cells.
-
Mitochondrial Pathway: The apoptotic mechanism is mediated through the mitochondria, involving ROS production and loss of mitochondrial membrane potential.
-
Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest, preventing cancer cell proliferation.
-
Modulation of Apoptotic Proteins: They upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
These findings suggest that Myricanol and its acetylated derivatives warrant further investigation as potential leads in the development of new anti-cancer drugs. The detailed protocols provided below will enable researchers to explore the anti-cancer properties of these and similar compounds.
Data Presentation
Table 1: In Vitro Cytotoxicity of Myricanol and Myricanol-9-acetate against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Myricanol | A549 | Human Lung Adenocarcinoma | 4.85 µg/ml | [1][2][3] |
| Myricanol | MCF-7 | Human Breast Adenocarcinoma | 42 µM | [4] |
| Myricanol-9-acetate | MCF-7 | Human Breast Adenocarcinoma | 20 µM | [4] |
| Myricanol-9-acetate | MiaPaCa-2 | Human Pancreatic Carcinoma | Active | [4] |
| Myricanol-9-acetate | HCT 116 | Human Colorectal Carcinoma | Active | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Apoptotic signaling pathway induced by Myricanol derivatives.
Caption: General experimental workflow for anti-cancer evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Myricanol derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Myricanol derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with the Myricanol derivative at the desired concentration for the specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution based on DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the Myricanol derivative and harvest them.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Treated and untreated cells
-
DCFH-DA solution
-
Serum-free culture medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.
-
Treat the cells with the Myricanol derivative.
-
Wash the cells with serum-free medium.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethyl-benzimidazolylcarbocyanine iodide) is used to measure the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Treated and untreated cells
-
JC-1 staining solution
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat cells with the Myricanol derivative.
-
Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope (observing the shift from red to green fluorescence) or a flow cytometer (quantifying the red and green fluorescence signals).
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. This protocol focuses on the detection of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
Myricanol Triacetate: A Potent Tool for Interrogating AMPK Signaling Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricanol triacetate is a synthetic derivative of Myricanol, a naturally occurring diarylheptanoid. Myricanol has been identified as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The acetylation of Myricanol to form this compound is thought to enhance its cell permeability and stability, making it a valuable tool for studying AMPK signaling in cellular and potentially in vivo models. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying AMPK signaling pathways.
Mechanism of Action
Myricanol directly activates AMPK by binding to the cystathionine-β-synthase (CBS) domains on the regulatory γ subunit of the AMPK heterotrimer. This allosteric activation promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α subunit, leading to a significant increase in AMPK kinase activity. Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The tri-acetylation of Myricanol is presumed to increase its lipophilicity, thereby facilitating its passage across the cell membrane to engage its intracellular target, AMPK.
Core Signaling Pathway
Caption: this compound Activation of the AMPK Signaling Pathway.
Data Presentation
The following tables present hypothetical quantitative data illustrating the dose-dependent and time-course effects of this compound on AMPK activation in a model cell line (e.g., C2C12 myotubes). This data is intended to serve as a guide for experimental design and interpretation.
Table 1: Dose-Response of this compound on AMPK and ACC Phosphorylation
| This compound (µM) | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| 5 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| 10 | 5.2 ± 0.5 | 4.8 ± 0.4 |
| 25 | 5.8 ± 0.6 | 5.5 ± 0.5 |
| 50 | 6.1 ± 0.5 | 5.9 ± 0.6 |
Data are presented as mean ± SD from three independent experiments. Cells were treated for 2 hours.
Table 2: Time-Course of AMPK and ACC Phosphorylation by this compound (10 µM)
| Treatment Time (minutes) | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 15 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| 30 | 4.1 ± 0.4 | 3.8 ± 0.4 |
| 60 | 5.0 ± 0.5 | 4.6 ± 0.5 |
| 120 | 5.3 ± 0.6 | 4.9 ± 0.5 |
| 240 | 4.2 ± 0.4 | 3.9 ± 0.4 |
Data are presented as mean ± SD from three independent experiments.
Table 3: In Vitro AMPK Kinase Activity Assay with this compound
| This compound (µM) | AMPK Activity (Fold Change vs. Vehicle) | EC50 (µM) |
| 0 (Vehicle) | 1.0 ± 0.1 | \multirow{6}{*}{8.5} |
| 0.1 | 1.2 ± 0.1 | |
| 1 | 2.5 ± 0.3 | |
| 10 | 4.8 ± 0.5 | |
| 50 | 5.5 ± 0.6 | |
| 100 | 5.8 ± 0.5 |
Data are presented as mean ± SD from three independent experiments using a purified AMPK enzyme complex.
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation in Cultured Cells
This protocol describes the assessment of AMPK activation by this compound through the detection of phosphorylated AMPKα at Thr172 and its downstream target, Acetyl-CoA Carboxylase (ACC), at Ser79.
Caption: Experimental Workflow for Western Blot Analysis.
Materials:
-
Cell line of interest (e.g., C2C12, HepG2, 3T3-L1)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO to create a stock solution, e.g., 50 mM)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Prior to treatment, you may choose to starve the cells in serum-free or low-glucose medium for 2-4 hours to lower basal AMPK activity.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium and add the media containing this compound or vehicle. Incubate for the desired time (e.g., 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total AMPKα, p-ACC, and total ACC.
-
Quantify the band intensities using image analysis software. Express the results as a ratio of the phosphorylated protein to the total protein.
-
Protocol 2: In Vitro AMPK Kinase Activity Assay (Luminescent ADP-Glo™ Assay)
This protocol describes a cell-free assay to measure the direct effect of this compound on the kinase activity of purified AMPK.
Caption: Workflow for the In Vitro AMPK Kinase Assay.
Materials:
-
Purified, active AMPK heterotrimer
-
SAMS peptide (AMPK substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Kinase reaction buffer
-
96-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a kinase reaction mixture in a 96-well plate containing kinase reaction buffer, purified AMPK enzyme, and the SAMS peptide substrate.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO vehicle to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of approximately 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the AMPK activity.
-
Calculate the fold change in activity relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
-
Troubleshooting and Considerations
-
Solubility of this compound: this compound is expected to be hydrophobic. Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM). When preparing working solutions in aqueous cell culture medium, ensure thorough mixing to avoid precipitation. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Stability: Acetylated compounds can be susceptible to hydrolysis by cellular esterases. When interpreting results, consider that the intracellular concentration of this compound may decrease over time as it is potentially converted to Myricanol. Time-course experiments are recommended to understand the kinetics of its effects.
-
Cell-Type Specific Effects: The expression levels of AMPK isoforms and the metabolic state of different cell types can influence the response to AMPK activators. It is advisable to confirm the expression of AMPK subunits in the chosen cell model.
-
Antibody Validation: Ensure the specificity of the primary antibodies for the phosphorylated and total forms of the target proteins through appropriate controls, such as using cell lysates from known positive and negative treatment conditions.
Techniques for Assessing Mitochondrial Function with Myricanol Triacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricanol is a diarylheptanoid compound isolated from the root bark of Myrica species. It has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and metabolism-regulating properties.[1] A growing body of evidence suggests that many of the beneficial effects of Myricanol are mediated through its positive influence on mitochondrial function. Myricanol has been shown to activate Sirtuin 1 (SIRT1), a key regulator of mitochondrial biogenesis and function.[2][3] Additionally, Myricanol can modulate pathways involved in oxidative stress and apoptosis, further highlighting its role in mitochondrial health.[4][5]
This document provides detailed application notes and protocols for assessing the impact of Myricanol triacetate on mitochondrial function. This compound, an acetylated form of Myricanol, is often used in research settings. While specific studies on this compound's direct effects on mitochondria are limited, it is presumed to act as a prodrug, readily hydrolyzed to the active compound, Myricanol, within the cellular environment. Therefore, the following protocols are based on the established mitochondrial effects of Myricanol.
Key Signaling Pathways
Myricanol influences several key signaling pathways that converge on the mitochondrion, ultimately impacting its function and biogenesis. The primary mechanism involves the activation of the NAD+-dependent deacetylase SIRT1.
Myricanol-SIRT1 Signaling Pathway
Myricanol directly binds to and activates SIRT1.[2] Activated SIRT1 deacetylates and subsequently activates several downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Forkhead box O3 (FOXO3a). PGC-1α is a master regulator of mitochondrial biogenesis. Its activation leads to an increase in mitochondrial DNA and protein synthesis, resulting in a greater number of mitochondria. Deacetylation of FOXO3a inhibits its transcriptional activity, leading to a reduction in the expression of genes involved in muscle atrophy.
Caption: Myricanol-SIRT1 signaling pathway leading to mitochondrial biogenesis.
Myricanol and Redox Homeostasis
Myricanol has also been shown to play a role in maintaining cellular redox homeostasis by targeting Peroxiredoxin 5 (PRDX5), a mitochondrial antioxidant enzyme.[4][5] By activating PRDX5, Myricanol helps to scavenge reactive oxygen species (ROS) within the mitochondria, protecting them from oxidative damage.
Caption: Myricanol's role in mitochondrial redox homeostasis via PRDX5 activation.
Experimental Protocols
The following are detailed protocols for assessing key aspects of mitochondrial function in response to treatment with this compound.
Assessment of Mitochondrial Content
Objective: To quantify changes in mitochondrial mass in cells treated with this compound.
Principle: MitoTracker Green FM is a fluorescent dye that stains mitochondria in live cells regardless of their mitochondrial membrane potential. The fluorescence intensity is proportional to the mitochondrial mass.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes)
-
Cell culture medium and supplements
-
This compound
-
MitoTracker Green FM (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for microscopy or 6-well plates for flow cytometry).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for the desired duration (e.g., 24 hours).
-
Prepare a 100 nM working solution of MitoTracker Green FM in serum-free medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Incubate the cells with the MitoTracker Green FM working solution for 30-45 minutes at 37°C.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed medium to the cells.
-
Analyze the cells using a fluorescence microscope or flow cytometer with excitation/emission maxima of ~490/516 nm.
Data Analysis:
-
Microscopy: Capture images and quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Determine the geometric mean fluorescence intensity of the cell population.
Measurement of Mitochondrial Oxygen Consumption
Objective: To assess the effect of this compound on mitochondrial respiration.
Principle: Extracellular flux analyzers (e.g., Seahorse XF Analyzer) measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.
Materials:
-
Cell line of interest
-
Seahorse XF Cell Culture Microplate
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density.
-
Allow cells to grow overnight.
-
Treat cells with this compound for the desired time.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
Data Analysis:
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption using the Seahorse XF software.
Determination of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the impact of this compound on the mitochondrial membrane potential, an indicator of mitochondrial health.
Principle: JC-1 is a ratiometric fluorescent dye that exists as monomers (green fluorescence) in the cytoplasm and forms aggregates (red fluorescence) in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cell line of interest
-
This compound
-
JC-1 dye
-
PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Culture and treat cells with this compound as described previously.
-
Prepare a 5 µg/mL working solution of JC-1 in culture medium.
-
Remove the treatment medium and incubate cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
Wash cells twice with PBS.
-
Add fresh PBS or medium.
-
Measure fluorescence intensity using a fluorescence microscope or plate reader.
-
Green fluorescence: Ex/Em ~485/535 nm
-
Red fluorescence: Ex/Em ~550/600 nm
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To determine if this compound modulates the production of mitochondrial ROS.
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a major form of mitochondrial ROS, to produce red fluorescence.
Materials:
-
Cell line of interest
-
This compound
-
MitoSOX Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with this compound.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Remove the culture medium and wash cells with pre-warmed HBSS.
-
Incubate cells with the MitoSOX Red working solution for 10 minutes at 37°C, protected from light.
-
Wash cells three times with pre-warmed HBSS.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer with an excitation/emission of ~510/580 nm.
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or the geometric mean of the cell population.
Data Presentation
The following tables summarize the expected quantitative effects of Myricanol on mitochondrial function based on published data. These can be used as a reference for expected outcomes when using this compound.
Table 1: Effect of Myricanol on Mitochondrial Parameters in Dexamethasone-Treated C2C12 Myotubes [2]
| Parameter | Control | Dexamethasone | Dexamethasone + Myricanol (10 µM) |
| Mitochondrial Content (%) | 100 | 68.12 ± 10.07 | 116.38 ± 5.12* |
| Mitochondrial Oxygen Consumption (pmol/min) | 250 | 166.59 ± 22.89 | 223.77 ± 22.59 |
| ATP Production (nM/mg protein) | 6.5 | 3.83 ± 0.46 | 5.84 ± 0.79 |
*P < 0.05, **P < 0.01 compared to the dexamethasone-treated group.
Table 2: Effect of Myricanol-9-acetate on Mitochondrial Membrane Potential in MCF-7 Cells [6]
| Treatment | Concentration (µM) | Mitochondrial Membrane Potential (ΔΨm) Loss |
| Control | - | Baseline |
| Myricanol-9-acetate | 10 | Dose-dependent decrease |
| Myricanol-9-acetate | 20 | Dose-dependent decrease |
| Myricanol-9-acetate | 30 | Dose-dependent decrease |
Conclusion
This compound, as a precursor to the active compound Myricanol, is a valuable tool for investigating the role of mitochondrial function in various physiological and pathological processes. The protocols outlined in this document provide a comprehensive framework for assessing the effects of this compound on mitochondrial biogenesis, respiration, membrane potential, and ROS production. These techniques can be applied in basic research to elucidate the mechanisms of Myricanol action and in drug development to evaluate its therapeutic potential for mitochondrial-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ideaconnection.com [ideaconnection.com]
- 5. This compound (三乙酸杨梅醇酯) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 6. Myricanol mitigates lipid accumulation in 3T3-L1 adipocytes and high fat diet-fed zebrafish via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Myricanol Triacetate in Drug Delivery Systems for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricanol, a diarylheptanoid isolated from Chinese bayberry, has demonstrated significant therapeutic potential, including the activation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathways.[1][2] These mechanisms are implicated in mitigating lipid accumulation, enhancing insulin sensitivity, and protecting against muscle atrophy.[1][2][3] However, the clinical translation of myricanol and its derivatives, such as myricanol triacetate, is often hampered by poor aqueous solubility and low oral bioavailability, common challenges for many polyphenolic compounds.[4][5]
These application notes provide a comprehensive overview and detailed protocols for developing and evaluating drug delivery systems designed to enhance the oral bioavailability of this compound. While specific data on this compound formulations is limited, the following protocols are based on established and effective nanoformulation strategies for improving the delivery of poorly water-soluble drugs.[6][7][8] The presented methodologies for Solid Lipid Nanoparticles (SLNs), nanoemulsions, and phytosomes serve as a robust starting point for the formulation development of this compound.
Proposed Drug Delivery Systems for this compound
Several nano-carrier systems are suitable for enhancing the solubility and bioavailability of lipophilic compounds like this compound.[7][9] Below are three promising approaches:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. SLNs can encapsulate lipophilic drugs, protecting them from degradation and offering controlled release.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They provide a large surface area for drug absorption and can significantly improve the oral bioavailability of poorly soluble compounds.[10]
-
Phytosomes: This technology involves complexing the active compound with phospholipids, like phosphatidylcholine, to create a more lipophilic entity. This structure can better traverse lipid-rich biological membranes, thereby increasing absorption and bioavailability.[11]
Quantitative Data Summary
The following tables present hypothetical yet plausible data for the characterization of this compound-loaded nanoformulations. These tables are intended to serve as a template for data presentation in a research setting.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN | 180 ± 15 | 0.25 ± 0.05 | -25.5 ± 2.1 | 85.2 ± 3.5 | 8.1 ± 0.7 |
| Nanoemulsion | 150 ± 12 | 0.21 ± 0.04 | -18.3 ± 1.9 | 92.5 ± 2.8 | 9.5 ± 0.9 |
| Phytosome | 210 ± 20 | 0.30 ± 0.06 | -30.1 ± 2.5 | 89.7 ± 4.1 | 10.2 ± 1.1 |
Table 2: In Vitro Drug Release of this compound Nanoformulations
| Time (hours) | Cumulative Release (%) - SLN | Cumulative Release (%) - Nanoemulsion | Cumulative Release (%) - Phytosome |
| 1 | 15.2 ± 1.8 | 25.6 ± 2.1 | 20.4 ± 1.9 |
| 2 | 28.9 ± 2.5 | 45.8 ± 3.0 | 38.7 ± 2.8 |
| 4 | 45.6 ± 3.1 | 68.2 ± 3.5 | 55.9 ± 3.3 |
| 8 | 62.3 ± 3.8 | 85.4 ± 4.0 | 72.1 ± 3.9 |
| 12 | 75.1 ± 4.2 | 91.3 ± 3.8 | 83.5 ± 4.1 |
| 24 | 88.9 ± 4.9 | 94.7 ± 3.5 | 90.2 ± 4.5 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 85 ± 10 | 0.5 | 250 ± 30 | 100 |
| SLN | 450 ± 45 | 4.0 | 2250 ± 210 | 900 |
| Nanoemulsion | 620 ± 58 | 2.0 | 2800 ± 250 | 1120 |
| Phytosome | 510 ± 51 | 3.0 | 2550 ± 230 | 1020 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to improve its oral delivery.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Soy lecithin (Co-surfactant)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Weigh 200 mg of glyceryl monostearate and 20 mg of this compound. Place them in a beaker and heat to 75°C until a clear, uniform lipid melt is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve 150 mg of Poloxamer 188 and 50 mg of soy lecithin in 20 mL of deionized water. Heat the aqueous phase to 75°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring at 10,000 rpm using a high-shear homogenizer for 15 minutes. This will form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at 500 bar for 5 cycles to form a nanoemulsion.
-
Formation of SLNs: Cool down the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Purification: Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes to separate the SLNs from the supernatant containing excess surfactant. Resuspend the pellet in deionized water.
Protocol 2: Preparation of this compound Nanoemulsion
Objective: To formulate a stable oil-in-water nanoemulsion of this compound.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (Oil phase)
-
Tween 80 (Surfactant)
-
Ethanol (Co-surfactant)
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Oil Phase: Dissolve 25 mg of this compound in 500 mg of MCT oil.
-
Preparation of Surfactant Mixture: In a separate vial, mix 300 mg of Tween 80 with 150 mg of ethanol.
-
Formation of Pre-concentrate: Add the oil phase to the surfactant mixture and vortex until a clear and homogenous solution is obtained.
-
Formation of Nanoemulsion: Add the pre-concentrate dropwise into 10 mL of PBS (pH 7.4) under gentle magnetic stirring. The nanoemulsion will form spontaneously.
-
Characterization: Analyze the nanoemulsion for droplet size, PDI, and zeta potential.
Protocol 3: Preparation of this compound-Phytosome Complex
Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity and absorption.
Materials:
-
This compound
-
Soy phosphatidylcholine
-
Dichloromethane (Solvent)
-
n-Hexane (Anti-solvent)
Procedure:
-
Solubilization: Dissolve 100 mg of this compound and 200 mg of soy phosphatidylcholine in 10 mL of dichloromethane in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C until a thin lipid film is formed on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with 20 mL of deionized water by rotating the flask at 60 rpm for 1 hour at room temperature. This will result in the formation of a phytosomal suspension.
-
Sonication: Sonicate the suspension using a probe sonicator for 10 minutes (5 seconds on, 5 seconds off) in an ice bath to reduce the particle size and obtain a homogenous dispersion.
-
Lyophilization: Freeze-dry the phytosomal suspension to obtain a solid phytosome powder for long-term storage and characterization.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for developing this compound nanoformulations and the known signaling pathway of its parent compound, myricanol.
Caption: Experimental workflow for nanoformulation development.
Caption: Myricanol's AMPK signaling pathway.
References
- 1. Myricanol mitigates lipid accumulation in 3T3-L1 adipocytes and high fat diet-fed zebrafish via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Drug Delivery Systems for Stable Oral Absorption: Theory, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Drug Delivery System in Improving the Bioavailability of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ten Years of Knowledge of Nano-Carrier Based Drug Delivery Systems in Ophthalmology: Current Evidence, Challenges, and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanovesicles-Mediated Drug Delivery for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Myricanol triacetate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myricanol triacetate. The focus is on addressing the challenges associated with its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
Myricanol is a cyclic diarylheptanoid, a class of plant-derived polyphenols.[1] this compound is a derivative where the hydroxyl groups of Myricanol have been acetylated. While acylation can sometimes improve the solubility and stability of flavonoids, a related class of compounds, diarylheptanoids themselves are known for their poor water solubility.[2][3] This low aqueous solubility can significantly hinder its use in biological assays and preclinical studies, leading to challenges in formulation development and potentially poor bioavailability.[4]
Q2: Is there any available data on the aqueous solubility of Myricanol or its derivatives?
Q3: What are the initial steps to dissolve this compound for in vitro experiments?
For in vitro studies, it is common to first dissolve poorly soluble compounds in an organic solvent to create a stock solution. A common choice is dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically <0.1-0.5%) to not affect the biological system being studied.
Troubleshooting Guide: Improving the Aqueous Solubility of this compound
This guide provides several methods to enhance the solubility of this compound in aqueous solutions. The effectiveness of each method will depend on the specific experimental requirements.
Issue: Precipitation of this compound in Aqueous Buffer
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the ionizable groups of Myricanol are acetylated in this compound, so this method may have limited effect.
-
Nanoformulations: Techniques like nanoemulsions can be employed for significant solubility enhancement, particularly for in vivo studies.[4]
The following table summarizes common excipients used for solubility enhancement.
| Method | Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Co-solvency | Alcohols, Glycols | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400 | 1-40% (v/v) | Reduces the polarity of the aqueous solvent. |
| Surfactants | Anionic, Cationic, Non-ionic | Sodium Lauryl Sulfate (SLS), Polysorbates (Tween®), Poloxamers | Above Critical Micelle Concentration (CMC) | Forms micelles to encapsulate the hydrophobic drug. |
| Complexation | Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% (w/v) | Forms inclusion complexes with the drug molecule.[6] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Freeze-Drying Method)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Weigh an appropriate amount of this compound and dissolve it in a minimal amount of ethanol.
-
Weigh a molar equivalent (or a slight excess) of HP-β-CD and dissolve it in deionized water with stirring.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.
-
Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a dry powder of the inclusion complex.
-
The resulting powder can be reconstituted in an aqueous buffer to the desired concentration for your experiments.
Protocol 2: Preparation of a Nanoemulsion Formulation
This protocol provides a general method for preparing a nanoemulsion of this compound for improved aqueous dispersion and bioavailability.[4]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Miglyol 812)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
High-shear homogenizer or sonicator
Procedure:
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly. This forms the organic phase.
-
Slowly add the aqueous phase (deionized water) to the organic phase under high-shear homogenization or sonication.
-
Continue homogenization/sonication until a translucent nanoemulsion is formed.
-
The particle size and stability of the nanoemulsion should be characterized before use.
Visualizations
Caption: Experimental workflow for testing and improving the solubility of this compound.
Caption: Hypothesized signaling pathway of Myricanol-induced autophagy for tau protein clearance.[8][9][10]
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased In Situ Intestinal Absorption of Phytoestrogenic Diarylheptanoids from Curcuma comosa in Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oatext.com [oatext.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Myricanol Triacetate & Related Compounds
This technical support center provides guidance and answers to frequently asked questions regarding the use of Myricanol triacetate and its parent compound, Myricanol, in in vitro experiments. As direct experimental data for this compound is limited, this guide leverages extensive research on Myricanol to provide a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: I am using this compound, but I cannot find specific dosage recommendations. Where should I start?
We recommend starting with a dose-response experiment based on the effective concentrations reported for Myricanol in similar cell types and assays. It is crucial to determine the optimal concentration for your specific experimental conditions.
Q2: What are the known signaling pathways activated by Myricanol?
A: Myricanol has been identified as an activator of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[2][3] Its effects on these pathways can influence various cellular processes, including lipid metabolism, mitochondrial biogenesis, and insulin sensitivity.[2][3][4]
Q3: What are some typical effective concentrations for Myricanol in vitro?
A: The effective concentration of Myricanol varies depending on the cell line and the biological endpoint being measured. The following table summarizes some reported effective concentrations.
| Cell Line | Application | Effective Concentration | Reference |
| C2C12 myotubes | Rescue of dexamethasone-induced muscle atrophy | 10 µM | [3][5] |
| 3T3-L1 adipocytes | Suppression of lipid accumulation | Not specified, but active during differentiation | [2] |
| MCF-7 (cancer cells) | Induction of apoptosis (IC50) | 42 µM | [1] |
| A549 (lung cancer cells) | Growth inhibition (IC50) | 4.85 µg/mL | [2] |
Q4: Are there any known issues with Myricanol solubility or stability in cell culture?
A: While specific details on the solubility of this compound are unavailable, Myricanol itself is a diarylheptanoid. Compounds of this class can sometimes have limited aqueous solubility. It is advisable to dissolve the compound in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stability in culture medium over the course of your experiment should also be considered and can be tested by analyzing the concentration of the compound in the medium at different time points.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at expected concentrations | Compound inactivity: The triacetate form may be less active than Myricanol in your specific assay. Degradation: The compound may be unstable in your culture conditions. Low bioavailability: The compound may not be effectively entering the cells. | Perform a wider dose-response curve, including higher concentrations. Test the stability of the compound in your media over time using an appropriate analytical method (e.g., HPLC). Consider using a permeabilization agent as a positive control to ensure cell entry is not the limiting factor. |
| High cytotoxicity observed | Concentration too high: The optimal concentration for the triacetate form may be significantly lower than that of Myricanol. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cell line. Ensure the final solvent concentration is below the toxic threshold for your cells. |
| Inconsistent results between experiments | Variability in compound preparation: Inconsistent dissolution or storage of the stock solution. Cell culture variability: Differences in cell passage number, density, or health. | Prepare fresh stock solutions regularly and store them appropriately (protected from light and at the recommended temperature). Standardize your cell culture procedures, including seeding density and passage number. |
Experimental Protocols
General Protocol for Determining Optimal Dosage of this compound
This protocol outlines a general workflow for determining the optimal in vitro concentration of a new compound like this compound, using Myricanol data as a reference.
Workflow for optimizing this compound dosage.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by Myricanol. It is plausible that this compound interacts with these same pathways.
References
- 1. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Activities of Triterpenoids and Phenolic Compounds from Myrica cerifera Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Myricanol triacetate in experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Myricanol triacetate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a derivative of Myricanol, a naturally occurring diarylheptanoid. The three acetate groups are esters, which are susceptible to hydrolysis, leading to the formation of Myricanol and acetic acid. This degradation can alter the compound's biological activity and lead to inaccurate experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
The primary degradation pathway for this compound is hydrolysis of the ester linkages. The key factors that influence the rate of hydrolysis are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of acetate esters. The rate of hydrolysis is generally at its minimum in the pH range of 2-5.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis.
-
Enzymes: Esterases, which are present in many biological systems (e.g., cell lysates, serum), can rapidly hydrolyze acetate esters.
-
Solvent: Protic solvents, especially water, are required for hydrolysis. The choice of co-solvent can also influence stability.
Q3: How should I store this compound to ensure its stability?
For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage of stock solutions, use an anhydrous aprotic solvent like DMSO or ethanol, store at -20°C or -80°C, and minimize freeze-thaw cycles.
Q4: What are the signs of this compound degradation in my sample?
Degradation can be monitored chromatographically (e.g., HPLC, LC-MS) by the appearance of peaks corresponding to Myricanol and its partially acetylated intermediates, alongside a decrease in the peak area of the parent this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in aqueous buffer. | Hydrolysis due to non-optimal pH. | Maintain the pH of the aqueous buffer in the range of 5.0 to 7.0. Prepare fresh solutions before each experiment. |
| Inconsistent results between experimental replicates. | Degradation during sample preparation or incubation. | Standardize sample handling procedures. Minimize the time the compound is in aqueous solution. Prepare a fresh dilution from a concentrated stock solution immediately before use. |
| Low potency observed in cell-based assays. | Enzymatic degradation by cellular esterases. | Consider using an esterase inhibitor if compatible with the experimental design. Alternatively, reduce the incubation time or use a cell-free system to assess direct compound activity. |
| Precipitation of the compound in aqueous media. | Poor solubility of the compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the aqueous media is low (typically <0.5%) and does not affect the experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that affects cell viability (typically <0.5%).
-
Use the freshly prepared dilutions immediately in your experiment.
-
Data Summary
| Condition | Risk of Degradation | Recommendation |
| pH < 4 | High | Avoid prolonged exposure. Use appropriate buffering systems if acidic conditions are necessary. |
| pH 4 - 6 | Low | Optimal pH range for stability in aqueous solutions. |
| pH > 7.5 | High | Avoid alkaline conditions. Prepare solutions fresh and use immediately. |
| Temperature > 37°C | High | Minimize exposure to high temperatures. Store solutions at low temperatures. |
| Presence of Esterases | Very High | Use esterase inhibitors where possible or cell-free systems to confirm direct effects. |
| Aqueous Buffers | Medium | Prepare fresh solutions for each experiment. Minimize time in aqueous media. |
| Anhydrous Organic Solvents (e.g., DMSO) | Low | Recommended for stock solutions and long-term storage. |
Visualizations
Experimental Workflow for Handling this compound
A recommended workflow for the storage, preparation, and use of this compound to minimize degradation.
Hypothetical Signaling Pathway Influenced by Myricanol
Myricanol, the parent compound of this compound, has been shown to influence various signaling pathways. The diagram below illustrates a simplified representation of the PDGFR-β and NF-κB signaling pathways, which Myricanol has been reported to inhibit.[2][3] It is plausible that this compound may have similar or related biological effects.
Simplified diagram of PDGFR-β and NF-κB signaling pathways potentially inhibited by Myricanol.
References
- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]
Technical Support Center: Troubleshooting Myricanol Triacetate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Myricanol triacetate in cell culture media. As specific solubility data for this compound is limited, the following recommendations are based on established principles for working with lipophilic compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of lipophilic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is expected to be hydrophobic, leading to low solubility in water-based media.
-
High Compound Concentration: Exceeding the solubility limit of this compound in the media will cause it to precipitate.[1][2]
-
Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the sudden change in polarity can cause the compound to "crash out" of solution.[2]
-
Media Composition: Components in the cell culture media, such as proteins and salts, can interact with the compound and reduce its solubility.[1]
-
pH and Temperature: Changes in the pH or temperature of the media can affect the solubility of the compound.[1][2] For instance, moving media from a refrigerator to a 37°C incubator can alter solubility.[2]
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation over time.[2]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can be observed in several ways:
-
Visible Particles: You might see small particles, crystals, or a film in the culture vessel.
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating the presence of fine, suspended precipitate.[2]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from the cells.
It is important to differentiate compound precipitation from microbial contamination. Contamination is often accompanied by a rapid change in the medium's color (due to pH changes) and the presence of motile microorganisms.[2]
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: The final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.[1] While some cell lines may tolerate up to 0.5% DMSO, it is crucial to determine the specific tolerance of your cell line.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to identify and resolve the issue.
Step 1: Review Your Stock Solution Preparation
-
Ensure Complete Dissolution: Visually confirm that the this compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.
-
Use an Appropriate Stock Concentration: A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for a large dilution factor when preparing the final working concentration, keeping the final DMSO percentage low.
Step 2: Optimize the Working Solution Preparation
-
Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.[2]
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2] This gradual dilution helps to avoid solvent shock.
Step 3: Determine the Kinetic Solubility
It is beneficial to determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum workable concentration.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Create a series of dilutions of the stock solution in your cell culture medium in a 96-well plate.
-
Include a negative control with medium and the same final concentration of DMSO without the compound.
-
Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Visually inspect for precipitation under a light microscope.
-
For a quantitative assessment, measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. A significant increase in light scattering indicates precipitation.[2]
-
The highest concentration that does not show precipitation is the kinetic solubility limit.
Data Presentation: Recommended Solvent Concentrations and Solubility Considerations
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubility for many lipophilic compounds. |
| Stock Solution Concentration | 10-20 mM | Allows for high dilution factors to achieve the desired final concentration. |
| Final DMSO Concentration in Media | ≤ 0.1% | Minimizes solvent-induced precipitation and cytotoxicity. |
| Working Solution Preparation | Serial dilution in pre-warmed media with gentle mixing | Prevents "solvent shock" and enhances solubility. |
Visual Troubleshooting and Biological Pathway Diagrams
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot the precipitation of this compound in cell culture media.
Proposed Signaling Pathway for Myricanol-Induced Apoptosis
Myricanol, a related compound, has been shown to induce apoptosis in cancer cells through the intrinsic pathway. It is plausible that this compound may have a similar mechanism of action.
Caption: A diagram illustrating the proposed mechanism of this compound-induced apoptosis via the intrinsic mitochondrial pathway.
References
How to increase the stability of Myricanol triacetate for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Myricanol triacetate for long-term studies. The following information is based on established principles for polyphenol stability and formulation strategies for analogous compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be degrading over time, indicated by a color change. What are the likely causes?
A1: Color change in solutions containing polyphenol derivatives like this compound is often an indicator of degradation. The primary causes are typically:
-
Oxidation: Polyphenolic compounds are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.
-
pH Instability: The stability of polyphenols is highly dependent on the pH of the solution. Extreme pH values can catalyze hydrolytic degradation of the acetate groups or degradation of the core myricanol structure.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light Exposure: UV and visible light can provide the energy to initiate photo-degradation reactions.
Troubleshooting:
-
Protect from Light: Store solutions in amber vials or cover containers with aluminum foil.
-
Inert Atmosphere: For highly sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Buffer the solution to a pH where this compound exhibits maximum stability. This often requires empirical testing, but for many polyphenols, a slightly acidic pH (around 4-6) is beneficial.
-
Temperature Control: Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).
Q2: I am observing a loss of potency of this compound in my cell culture experiments. What could be the reason?
Troubleshooting:
-
Minimize Incubation Time: If possible, design experiments to minimize the time this compound is incubated in the culture medium.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a concentrated, stable stock solution immediately before each experiment.
-
Control Experiments: Include a control to assess the stability of this compound in the cell culture medium over the time course of your experiment in the absence of cells. This can be analyzed by HPLC.
-
Antioxidant Co-treatment: Consider the addition of a low concentration of a stabilizing antioxidant like ascorbic acid, but be aware that this can also sometimes negatively impact the stability of certain polyphenols.[2]
Q3: How can I prepare a stable formulation of this compound for in vivo studies?
A3: For in vivo studies, both chemical stability and bioavailability are critical. Based on successful strategies for other triacetate prodrugs like uridine triacetate, the following approaches can be considered:
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix. This can improve stability by preventing crystallization and enhancing solubility.[3][4]
-
Lipid-Based Formulations: Encapsulation in liposomes or nanoemulsions can protect this compound from degradation and improve its absorption.
-
Solvent-Based Formulations: For liquid dosing, using non-aqueous solvents where the compound is stable can be an option. Triacetin has been used as a solvent for uridine triacetate.[5]
Troubleshooting Formulation Issues:
-
Preformulation Studies: Conduct drug-excipient compatibility studies to ensure the chosen excipients do not accelerate degradation.
-
Accelerated Stability Testing: Subject your formulation to stress conditions (e.g., elevated temperature and humidity) to quickly identify potential stability issues.[3][4]
Quantitative Data Summary
Table 1: Stability of Uridine Triacetate in Amorphous Solid Dispersion Formulations [3][4]
| Formulation | Storage Condition | Duration | Total Impurities (%) |
| 60% Uridine Triacetate / 40% HPMCAS-MG | 25°C / 60% RH | 12 weeks | No increase |
| 60% Uridine Triacetate / 40% HPMCAS-MG | 40°C / 75% RH | 12 weeks | No increase |
| 50% Uridine Triacetate / 37.5% HPMCAS-MG / 12.5% Copovidone | 25°C / 60% RH | 12 weeks | No increase |
| 50% Uridine Triacetate / 37.5% HPMCAS-MG / 12.5% Copovidone | 40°C / 75% RH | 12 weeks | No increase |
Data adapted from patent information on uridine triacetate formulations.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
-
Preparation of Solutions: Prepare solutions of this compound at a known concentration in various buffers (e.g., pH 4, 7, 9) and solvents relevant to your intended application.
-
Storage Conditions: Aliquot the solutions into amber glass vials. Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C) and light conditions (e.g., protected from light, exposed to ambient light).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each storage condition.
-
Analysis:
-
Visually inspect for color change or precipitation.
-
Measure the pH of the solution.
-
Quantify the remaining concentration of this compound and the appearance of any degradation products using a validated stability-indicating HPLC method.
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Visualizations
Signaling Pathways of Myricanol
Myricanol has been reported to modulate several signaling pathways, which may be relevant for long-term efficacy studies.
Caption: Myricanol's influence on key cellular signaling pathways.[6][7][8]
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a new formulation of this compound.
Caption: A typical workflow for assessing the stability of a new drug formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Link between Polyphenol Structure, Antioxidant Capacity and Shelf-Life Stability in the Presence of Fructose and Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2022164985A1 - Uridine triacetate amorphous formulation - Google Patents [patents.google.com]
- 5. WO2020226889A1 - Formulations of uridine triacetate in triacetin - Google Patents [patents.google.com]
- 6. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Myricanol triacetate interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myricanol triacetate. Due to limited publicly available data on direct assay interference by this compound, this guide focuses on potential issues arising from its classification as a phenolic compound and provides a framework for identifying and mitigating these interferences.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to interfere with common laboratory assays?
While specific data on this compound is scarce, its core structure is based on Myricanol, a phenolic compound. Phenolic compounds are a well-documented class of molecules that can interfere with various in vitro assays, potentially leading to false-positive or false-negative results. Therefore, it is crucial to perform appropriate control experiments to rule out assay artifacts.
Q2: What types of assays are most likely to be affected by this compound?
Based on the general behavior of phenolic compounds, this compound could potentially interfere with:
-
Fluorescence-Based Assays: Due to potential autofluorescence or quenching of the fluorescent signal.[1][2]
-
Absorbance-Based Assays: If the compound absorbs light at the assay's measurement wavelength.[1]
-
Enzyme-Based Assays: Through non-specific inhibition, redox activity, or compound aggregation.[3][4]
-
Cell Viability Assays: Some phenolic compounds have been shown to interfere with specific viability assays like the neutral red uptake assay.[5]
-
Redox-Sensitive Assays: Assays involving redox chemistry, such as those measuring antioxidant activity or using coupled enzyme systems like HRP, are susceptible to interference from phenolic compounds.[6][7]
Q3: My compound is this compound. Will it still behave like a phenol?
The hydroxyl groups of Myricanol are acetylated in this compound, which may reduce some of the typical phenolic interferences. However, depending on the experimental conditions (e.g., presence of esterases in cell lysates or serum, pH, and incubation time), the acetate groups could be hydrolyzed, releasing the phenolic Myricanol. It is prudent to assume that interference potential exists and test for it accordingly.
Q4: How can I proactively test for potential interference from this compound?
It is recommended to run a series of control experiments before initiating a large-scale screen or detailed biological investigation. A general workflow is provided in the troubleshooting section below. Key controls include testing the compound in the assay matrix without the biological target (e.g., no enzyme or no cells) to assess its direct effect on the readout.
Troubleshooting Guides
Issue 1: Unexpected results in a fluorescence-based assay (e.g., high background, signal quenching).
Possible Cause: this compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it may be quenching the signal from your fluorescent probe.[1][2]
Troubleshooting Steps:
-
Assess Autofluorescence:
-
Prepare wells containing only buffer and this compound at the highest concentration used in your experiment.
-
Read the fluorescence using the same filter set as your assay.
-
A significant signal in the absence of your fluorescent probe indicates compound autofluorescence.
-
-
Assess Fluorescence Quenching:
-
Prepare wells with your fluorescent probe/substrate at its standard concentration.
-
Add this compound at various concentrations.
-
A dose-dependent decrease in fluorescence intensity suggests quenching.
-
-
Mitigation Strategies:
-
Change Fluorophore: If possible, switch to a red-shifted fluorophore, as compound autofluorescence is more common at lower wavelengths.[8]
-
Use Kinetic Mode: Instead of an endpoint read, measure the reaction rate over time. The initial background fluorescence from the compound will be constant and can be subtracted.[1]
-
Pre-read Plate: Measure the fluorescence of the compound on the plate before adding the final assay reagent. This background can then be subtracted from the final reading.
-
Issue 2: Apparent inhibition in an enzyme assay that is not reproducible in orthogonal assays.
Possible Cause: The observed inhibition may be an artifact due to non-specific mechanisms rather than direct binding to the enzyme's active site. Potential causes for phenolic compounds include:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that sequester and denature enzymes, leading to non-specific inhibition.[3][9]
-
Redox Cycling: The compound may be redox-active, generating reactive oxygen species (ROS) like hydrogen peroxide, especially in the presence of reducing agents like DTT. ROS can oxidize and inactivate enzymes.[7][9]
Troubleshooting Steps:
-
Test for Aggregation-Based Inhibition:
-
Re-run the enzyme assay with the addition of a low concentration (0.01%) of a non-ionic detergent like Triton X-100.
-
If the inhibitory activity of this compound is significantly reduced or eliminated, aggregation is the likely cause.
-
-
Assess Redox Activity:
-
Run a control experiment to detect hydrogen peroxide generation. For example, incubate this compound in your assay buffer (with and without DTT) and use a commercially available H₂O₂ detection assay.[9]
-
If the IC₅₀ value of your compound increases significantly when a strong reducing agent is added to the assay, this may indicate that the compound is thiol-reactive.[7]
-
-
Mitigation Strategies:
-
Add Detergent: Routinely include 0.01% Triton X-100 in your assay buffer to prevent aggregation-based inhibition.[9]
-
Confirm with Orthogonal Assay: Validate hits using a different assay format that has a different detection modality (e.g., switch from a fluorescence-based assay to a mass spectrometry-based assay).
-
Data Presentation
To systematically evaluate potential interference, we recommend generating data in the following formats.
Table 1: Compound Interference Control Data (Template)
| Assay Type | This compound Conc. (µM) | Signal (Target Absent) | Signal (Target Present) | % Interference |
| Fluorescence | 0 | Value | Value | 0% |
| 1 | Value | Value | Calculate | |
| 10 | Value | Value | Calculate | |
| 100 | Value | Value | Calculate | |
| Absorbance | 0 | Value | Value | 0% |
| 1 | Value | Value | Calculate | |
| 10 | Value | Value | Calculate | |
| 100 | Value | Value | Calculate |
% Interference = [(SignalTarget Absent - SignalBlank) / (SignalTarget Present - SignalBlank)] x 100
Table 2: Aggregation Counter-Assay Data (Template)
| This compound Conc. (µM) | % Inhibition (No Detergent) | % Inhibition (+0.01% Triton X-100) | Fold Change in IC₅₀ |
| 0.1 | Value | Value | |
| 1 | Value | Value | |
| 10 | Value | Value | |
| 100 | Value | Value | |
| IC₅₀ | Calculate | Calculate | Calculate |
Experimental Protocols
Protocol 1: General Assay Interference Test
-
Objective: To determine if this compound directly interferes with the assay signal in the absence of the biological target.
-
Materials:
-
Assay buffer
-
This compound stock solution
-
Detection reagents (e.g., fluorescent substrate, chromogenic substrate)
-
Microplate reader
-
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentrations.
-
Design a plate map with "Target-Present" and "Target-Absent" wells.
-
In "Target-Absent" wells, add the assay buffer. In "Target-Present" wells, add your enzyme or cells preparation as you would in the actual experiment.
-
Add the 2x this compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate under standard assay conditions (time, temperature).
-
Add the detection reagents to all wells.
-
Read the plate on a microplate reader at the appropriate wavelength(s).
-
Calculate the percent interference as described in Table 1. A value >10% is often considered significant interference.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Potential interference mechanisms for phenolic compounds.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Myricanol triacetate concentration for optimal biological response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Myricanol triacetate in their experiments.
Disclaimer
This compound is the acetylated form of Myricanol. While it is anticipated that this compound functions as a prodrug, being converted to its active form, Myricanol, by intracellular esterases, there is limited direct research on this compound itself.[1][2][3][4] The information provided here is largely based on the known biological activities of Myricanol. Researchers should use the data on Myricanol as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: this compound is expected to act as a prodrug that is hydrolyzed by intracellular esterases to release the active compound, Myricanol.[1][2][3][4] Myricanol has been shown to exert its biological effects through various mechanisms, including the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[5] By activating SIRT1, Myricanol can influence downstream pathways involved in protein metabolism, mitochondrial biogenesis, and autophagy.[5]
Q2: I am not seeing the expected biological effect with this compound. What could be the reason?
A2: There are several potential reasons for a lack of biological effect:
-
Suboptimal Concentration: The optimal concentration of this compound may be different from that of Myricanol. A thorough dose-response experiment is crucial to determine the effective concentration in your specific cell type or model system.
-
Insufficient Conversion to Myricanol: The conversion of this compound to Myricanol is dependent on the activity of intracellular esterases.[1][2][3] The level of esterase activity can vary significantly between different cell types. It's possible that the cells you are using have low esterase activity, leading to inefficient conversion.
-
Compound Stability: Ensure that the this compound stock solution is properly prepared and stored to maintain its stability. Repeated freeze-thaw cycles should be avoided.
-
Experimental System: The biological context of your experiment is important. The signaling pathways targeted by Myricanol may not be active or relevant in your specific model.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound may differ from Myricanol. It is recommended to first attempt dissolving the compound in a small amount of a polar organic solvent such as DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent in the media should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What is a good starting concentration range for my experiments?
A4: As a starting point, you can refer to the effective concentrations of Myricanol in various cell-based assays. However, you will need to perform a dose-response curve to determine the optimal concentration for this compound. Based on studies with Myricanol, a broad range of 1 µM to 50 µM could be a reasonable starting point for in vitro experiments.
Quantitative Data Summary for Myricanol
The following tables summarize the effective concentrations of Myricanol in various experimental models. This data should be used as a reference to establish a starting concentration range for experiments with this compound.
Table 1: In Vitro Effective Concentrations of Myricanol
| Cell Line | Assay | Effective Concentration | Observed Effect |
| C2C12 myotubes | Western Blot | 10 µM | Rescued dexamethasone-induced muscle atrophy |
| A549 (lung cancer) | MTT Assay | IC50: 4.85 µg/mL | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | MTT Assay | IC50: 42 µM | Cytotoxicity |
| HL60 (leukemia) | Flow Cytometry | IC50: 5.3 µM | Induction of apoptosis |
| 3T3-L1 adipocytes | Lipid Accumulation Assay | Not specified | Suppressed lipid accumulation |
Table 2: In Vivo Effective Doses of Myricanol
| Animal Model | Dosing Regimen | Observed Effect |
| Dexamethasone-induced muscle wasting C57BL/6 mice | 5 mg/kg, i.p., 10 days | Reduced loss of muscle mass and improved muscle strength |
| High-fat diet-fed mice | 0.5-2.5 mg/mL, i.p., once daily for 18 weeks | Retarded fat mass gain and improved insulin sensitivity |
| Chronic kidney disease (CKD) mice | 0.5-2 mg/mL, i.p., once daily for 1 week | Improved renal function and suppressed fibrosis |
| Aged mice | 10-50 mg/kg, i.p., once daily for 20 days | Protected against muscle wasting |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal concentration of this compound for a cell-based assay.
1. Materials:
- This compound
- Appropriate cell line and complete culture medium
- 96-well cell culture plates
- Assay-specific reagents (e.g., MTT, CellTiter-Glo®, or specific antibody for western blotting)
- Plate reader or other detection instrument
- DMSO or other suitable solvent
2. Methods:
Visualizations
Signaling Pathway of Myricanol
Caption: Myricanol activates SIRT1, leading to downstream effects.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal experimental concentration.
References
- 1. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results in Myricanol triacetate experiments
Disclaimer: Information specifically pertaining to "Myricanol triacetate" is limited in publicly available scientific literature. This guide is based on the known experimental data for Myricanol and its other derivatives. The troubleshooting advice provided is based on general principles for natural product research and may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the cytotoxic effects of our Myricanol-derived compound on cancer cell lines. What could be the cause?
A1: Batch-to-batch inconsistency is a common challenge in natural product research. Several factors could be contributing to this variability:
-
Purity and Characterization: Minor impurities or variations in the stereochemistry of the isolated or synthesized compound can drastically alter its biological activity. Ensure each batch is rigorously characterized using techniques like HPLC, Mass Spectrometry, and NMR to confirm purity and structural integrity.
-
Compound Stability: Diarylheptanoids can be sensitive to light, temperature, and oxidation. Improper storage or handling can lead to degradation. We recommend storing the compound in a dark, cool, and dry place, preferably under an inert atmosphere (e.g., argon). Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, serum batch, and incubation times can all impact experimental outcomes. Standardize your cell culture and treatment protocols meticulously.
Q2: The solubility of our Myricanol derivative in aqueous media is poor, leading to inconsistent results in cell-based assays. How can we improve this?
A2: Poor aqueous solubility is a known issue for many phenolic compounds. Here are some strategies to address this:
-
Solvent Choice: Use a biocompatible organic solvent like DMSO to prepare a high-concentration stock solution. When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) and consistent across all experiments, including vehicle controls.
-
Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins, liposomes, or nanoparticles.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the desired solvent, but be cautious as it can also generate heat and potentially degrade the compound.
Q3: We are not observing the expected activation of the SIRT1 pathway with our Myricanol derivative, as reported in the literature for Myricanol. Why might this be?
A3: Discrepancies in signaling pathway activation can arise from several sources:
-
Cell Type Specificity: The expression levels of SIRT1 and its downstream targets can vary significantly between different cell lines. The effects observed in one cell type may not be directly translatable to another.
-
Compound Concentration and Treatment Time: The activation of signaling pathways is often dose- and time-dependent. It is crucial to perform a thorough dose-response and time-course experiment to identify the optimal conditions for observing SIRT1 activation in your specific experimental system.
-
Acetylation State of the Derivative: The presence of acetate groups in this compound could alter its binding affinity for SIRT1 or its cellular uptake, potentially affecting its ability to activate the pathway. The acetate groups may need to be cleaved by cellular esterases for the compound to become active.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity in MTT Assays
This guide provides a systematic approach to troubleshooting inconsistent IC50 values in cell viability assays.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent MTT assay results.
Guide 2: Variable Protein Expression in Western Blots
This guide addresses common issues leading to inconsistent results in Western blot analyses for proteins in Myricanol-related signaling pathways.
| Potential Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Target Protein | Insufficient protein loading | Perform a protein quantification assay (e.g., BCA) and ensure equal loading. |
| Poor antibody quality | Use a validated antibody and optimize the antibody concentration. | |
| Inappropriate transfer conditions | Optimize transfer time and voltage. Check membrane type. | |
| Inconsistent Housekeeping Gene Expression | Housekeeping gene is affected by treatment | Validate your housekeeping gene; it should not change with your experimental conditions. Consider using total protein normalization. |
| High Background Noise | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration is too high | Titrate the primary and secondary antibodies to optimal concentrations. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Myricanol derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Treat cells with the Myricanol derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following tables summarize quantitative data reported for Myricanol in the literature. These can serve as a reference point for your own experiments.
Table 1: In Vitro Effects of Myricanol on Cancer Cells
| Cell Line | Assay | Parameter | Value | Reference |
| A549 (Human Lung Adenocarcinoma) | MTT | IC50 (48h) | 4.85 µg/mL | [1] |
| MCF-7 (Human Breast Cancer) | MTT | IC50 | 42 µM | [2] |
| HepG2 (Human Liver Cancer) | Apoptosis Assay | - | Induces apoptosis | [3] |
Table 2: Effects of Myricanol on Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes [4]
| Parameter | Dexamethasone | Dexamethasone + Myricanol (10 µM) |
| Myosin Heavy Chain Expression (arbitrary units) | 0.33 ± 0.14 | 0.89 ± 0.21 |
| Atrogin-1 Expression (arbitrary units) | 2.31 ± 0.67 | 1.53 ± 0.25 |
| MuRF1 Expression (arbitrary units) | 1.55 ± 0.08 | 0.99 ± 0.12 |
| ATP Production (nM/mg protein) | 3.83 ± 0.46 | 5.84 ± 0.79 |
| Mitochondrial Content (%) | 68.12 ± 10.07 | 116.38 ± 5.12 |
| Mitochondrial Oxygen Consumption (pmol/min) | 166.59 ± 22.89 | 223.77 ± 22.59 |
Signaling Pathway Diagrams
Myricanol's Known Mechanism in Muscle Cells
Myricanol has been shown to activate SIRT1, which plays a crucial role in preventing muscle atrophy.[4][5]
Caption: Myricanol activates SIRT1 to prevent muscle atrophy.
General Apoptosis Pathway Induced by Myricanol Derivatives
Myricanol and its derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[2][3]
Caption: Mitochondrial-mediated apoptosis by Myricanol derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Myricanol and Its Acetylated Derivatives: An In Vivo Efficacy Guide
An important note to the reader: This guide was initially designed to compare the in vivo efficacy of Myricanol and Myricanol triacetate. However, a thorough review of current scientific literature reveals a significant data gap. At present, there are no published in vivo studies on this compound. While a mono-acetylated derivative, Myricanol-9-acetate, has been investigated in vitro for its anticancer properties, it also lacks in vivo data.
Therefore, this document will serve as a comprehensive guide to the established in vivo efficacy of Myricanol. This information is intended to provide a robust baseline for researchers, scientists, and drug development professionals, against which future studies on Myricanol derivatives, such as this compound, can be compared.
Myricanol: A Profile of In Vivo Therapeutic Potential
Myricanol, a cyclic diarylheptanoid found in the bark of Myrica species, has demonstrated a range of therapeutic effects in various preclinical animal models. The following sections summarize the key findings, experimental protocols, and mechanistic pathways associated with Myricanol's in vivo activity.
Quantitative Efficacy of Myricanol Across Different In Vivo Models
The therapeutic effects of Myricanol have been quantified in studies focusing on muscle disorders, metabolic diseases, and oncology. The data below summarizes the significant outcomes from these investigations.
| Therapeutic Area | Animal Model | Myricanol Dosage & Route | Key Findings | Citations |
| Muscle Atrophy | Dexamethasone-induced C57BL/6 mice | 5 mg/kg, intraperitoneal (i.p.) | - Increased grip strength. - Prolonged swimming exhaustive time. | [1] |
| Sarcopenia (Aging-related muscle loss) | Aged (18-month-old) mice | 10 mg/kg and 50 mg/kg | - Protected against loss of muscle mass and strength. - Scavenged reactive oxygen species accumulation. | [2] |
| Obesity & Insulin Resistance | High-fat diet (HFD)-fed mice | Not specified in abstract | - Alleviated adiposity and insulin resistance. - Enhanced lipid utilization in skeletal muscle. - Induced browning of inguinal fat. | [3] |
| Non-Small Cell Lung Carcinoma | A549 xenografts in nude mice | 10, 20, 40 mg/kg | - Tumor growth inhibition ranging from 14.9% to 38.5%. - Induced apoptosis in tumor cells. | [4][5][6] |
| Tauopathy (Alzheimer's Disease Model) | Murine brain slices | Not specified in abstract | - Potently reduced tau protein levels. | [7] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for reproducibility and further research. Below are the detailed protocols for key in vivo experiments.
1. Dexamethasone-Induced Muscle Atrophy Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Atrophy: Dexamethasone administered to induce muscle wasting.
-
Treatment Groups:
-
Vehicle control group.
-
Dexamethasone group.
-
Dexamethasone + Myricanol (5 mg/kg, i.p.) group.
-
-
Efficacy Evaluation:
-
Grip Strength: Measured to assess muscle function.
-
Forced Swimming Test: Timed to evaluate endurance.
-
Muscle Mass: Quadriceps and gastrocnemius muscles weighed at the end of the study.
-
-
Mechanism of Action Analysis: Western blot analysis of muscle tissue to measure proteins involved in muscle protein synthesis and degradation, and mitochondrial biogenesis.
2. Non-Small Cell Lung Carcinoma Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Induction: Subcutaneous injection of A549 human lung adenocarcinoma cells.
-
Treatment Groups:
-
Tumor model group (no treatment).
-
Vehicle control group (polyethylene glycol 400).
-
Myricanol low-dose (10 mg/kg) group.
-
Myricanol mid-dose (20 mg/kg) group.
-
Myricanol high-dose (40 mg/kg) group.
-
-
Treatment Administration: Daily for 14 days.
-
Efficacy Evaluation:
-
Tumor Volume: Measured regularly throughout the study.
-
Tumor Weight: Measured at the end of the study.
-
Tumor Inhibition Rate (TIR): Calculated based on tumor weight.
-
-
Mechanism of Action Analysis:
Visualizing Myricanol's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by Myricanol and a general workflow for its in vivo evaluation.
Caption: Signaling pathways of Myricanol in muscle and metabolic tissues.
Caption: General experimental workflow for in vivo efficacy studies of Myricanol.
The Case for this compound: A Forward Look
The development of acetylated derivatives like this compound is often pursued to enhance the bioavailability of a parent compound. Acetylation can increase lipophilicity, potentially improving absorption and metabolic stability. Should this compound become available for research, a direct, head-to-head in vivo comparison with Myricanol would be essential. Such a study would ideally follow similar experimental protocols as outlined above, with a key focus on pharmacokinetic profiling (absorption, distribution, metabolism, and excretion) alongside the pharmacodynamic (efficacy) readouts.
Myricanol-9-acetate: An In Vitro Glimpse
While not the primary focus, it is worth noting the existence of Myricanol-9-acetate. An in vitro study demonstrated its potential as an anticancer agent. Specifically, it exhibited a lower IC50 value (20 µM) compared to Myricanol (42 µM) in MCF-7 breast cancer cells, suggesting higher potency in this cell line. The mechanism was attributed to the induction of apoptosis via ROS generation and a reduction in mitochondrial membrane potential.[8] However, without in vivo data, the clinical relevance of this enhanced in vitro potency remains to be determined.
Conclusion
Myricanol has a substantial body of preclinical evidence supporting its in vivo efficacy in models of muscle wasting, metabolic disease, and cancer. The data presented in this guide provides a benchmark for its therapeutic potential. The complete absence of in vivo data for this compound underscores a critical area for future research. The development and subsequent in vivo testing of this compound are necessary to determine if this derivative offers any advantages in bioavailability and therapeutic efficacy over the parent compound. Researchers in drug development are encouraged to use the data herein as a foundation for designing studies to explore the potential of Myricanol derivatives.
References
- 1. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricanol induces apoptotic cell death and anti-tumor activity in non-small cell lung carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo [ouci.dntb.gov.ua]
- 7. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT1 Activators: Myricanol Triacetate vs. Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Myricanol triacetate and Resveratrol as activators of Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these two compounds.
Executive Summary
Both Myricanol and Resveratrol have demonstrated the ability to activate SIRT1, a NAD+-dependent deacetylase involved in various physiological processes, including metabolism, DNA repair, and inflammation. Resveratrol is a well-studied, naturally occurring polyphenol with a considerable body of research supporting its role as a SIRT1 activator, albeit with some controversy regarding its direct mechanism of action. Myricanol, a cyclic diarylheptanoid, has also been identified as a SIRT1 activator, with demonstrated efficacy in cellular and animal models of muscle dysfunction.
While direct comparative studies with quantitative potency values like EC50 under identical conditions are limited, this guide synthesizes the available data to provide a comprehensive overview of their respective SIRT1-activating properties and underlying mechanisms.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for Myricanol and Resveratrol as SIRT1 activators. It is important to note that the experimental conditions under which these values were obtained may vary, making direct comparisons challenging.
Table 1: In Vitro SIRT1 Activation and Binding Affinity
| Compound | Assay Type | Substrate | EC50 (μM) | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) (μM) | Reference |
| Myricanol | Molecular Docking | - | Not Reported | -5.87 | 49.41 | [1] |
| Resveratrol | Fluorogenic Peptide Assay | Fluor-de-Lys (FdL) peptide | ~8-fold activation at 100 µM | Not Reported | Not Reported | [2] |
| Resveratrol | Mass Spectrometry | SF38A-K23 peptide (non-fluorogenic) | 22 ± 16 | Not Reported | Not Reported | [3] |
Table 2: Cellular and In Vivo Effects Related to SIRT1 Activation
| Compound | Model System | Concentration/Dose | Observed Effect | Reference |
| Myricanol | Dexamethasone-treated C2C12 myotubes | 10 μM | Enhanced SIRT1 deacetylase activity | [4] |
| Myricanol | Dexamethasone-induced muscle wasting in mice | 5 mg/kg | Reduced loss of muscle mass | [4][5] |
| Resveratrol | Doxorubicin-treated mice | Not specified | Protected against cardiotoxicity via SIRT1 | |
| Resveratrol | High-fat diet-fed mice | Not specified | Improved insulin sensitivity through SIRT1 |
Mechanism of Action and Signaling Pathways
Both Myricanol and Resveratrol are believed to activate SIRT1 through allosteric mechanisms, meaning they bind to a site on the enzyme other than the active site to induce a conformational change that enhances its activity.
Myricanol's Proposed Mechanism: Myricanol has been shown to directly bind to SIRT1, leading to the deacetylation of downstream targets such as PGC-1α and FoxO3a. This activation of SIRT1 by Myricanol has been linked to the mitigation of muscle atrophy by reducing protein degradation and promoting mitochondrial biogenesis.[1][4]
Resveratrol's Mechanism and Controversy: Resveratrol's direct activation of SIRT1 has been a subject of debate. Some studies suggest that its activating effect is an artifact of in vitro assays using fluorophore-conjugated substrates.[6][7] However, other research indicates that Resveratrol can activate SIRT1 with certain native substrates and that its effects in vivo are SIRT1-dependent.[3] The proposed mechanism involves binding to an N-terminal domain of SIRT1, which leads to a conformational change that lowers the Km for specific substrates.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol is a general representation based on commercially available kits and methods described in the literature.[4]
Protocol Steps:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53 or other known SIRT1 substrates), and the co-substrate NAD+.
-
Compound Addition: Add varying concentrations of the test compound (this compound or Resveratrol) or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the deacetylation reaction to occur.
-
Development: Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission).
-
Data Analysis: The increase in fluorescence is proportional to the SIRT1 activity. Calculate the fold activation by the test compound relative to the vehicle control. EC50 values can be determined by plotting the fold activation against the compound concentration.
Cellular SIRT1 Activity in C2C12 Myotubes
This protocol is based on the methodology used to assess the effect of Myricanol on SIRT1 activity in a cellular context.[4]
-
Cell Culture and Treatment: Culture C2C12 myotubes and treat with dexamethasone to induce muscle atrophy. Subsequently, treat the cells with Myricanol (e.g., 10 μM) for a specified duration.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
SIRT1 Activity Assay: Use a commercial fluorometric SIRT1 assay kit to measure the deacetylase activity in the cell lysates. The principle is similar to the in vitro assay described above.
-
Data Normalization: Normalize the fluorescence intensity to the total protein concentration in each lysate.
-
Analysis: Express the SIRT1 deacetylase activity as a fold change relative to the control group.
Molecular Docking of Myricanol to SIRT1
This protocol outlines the computational method used to predict the binding of Myricanol to SIRT1.[1]
-
Protein and Ligand Preparation: Obtain the three-dimensional crystal structure of human SIRT1 from the Protein Data Bank (PDB). Prepare the structure by removing water molecules and adding hydrogen atoms. Draw the chemical structure of Myricanol and optimize its geometry.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock) to predict the binding conformation and affinity of Myricanol to the SIRT1 protein. The software explores various possible binding poses of the ligand within the defined binding site of the protein.
-
Binding Energy Calculation: The docking program calculates the binding energy (in kcal/mol) for each conformation, which represents the strength of the interaction. The pose with the lowest binding energy is typically considered the most favorable.
-
Inhibitory Constant (Ki) Estimation: The binding energy can be used to estimate the inhibitory constant (Ki), which is another measure of binding affinity.
Conclusion and Future Directions
Both this compound and Resveratrol are promising activators of SIRT1 with potential therapeutic applications. Resveratrol is a well-established SIRT1 activator, though its mechanism of action and substrate specificity require careful consideration in experimental design. Myricanol has demonstrated clear SIRT1-dependent beneficial effects in preclinical models of muscle wasting.
To provide a more definitive comparison, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and cellular assays to determine the relative potency (e.g., EC50) of this compound and Resveratrol under identical experimental conditions.
-
Substrate Specificity: Investigating the substrate specificity of Myricanol's activation of SIRT1 to understand its downstream effects better.
-
Pharmacokinetics and Bioavailability: Characterizing the pharmacokinetic profiles of this compound to assess its potential for in vivo applications.
This guide provides a foundation for researchers to understand the current landscape of these two SIRT1 activators and to design future studies that will further elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol is not a direct activator of SIRT1 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Myricanol Triacetate Shows Promise in Preclinical Lung Cancer Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research on Myricanol, a natural compound, demonstrates significant anti-tumor effects in xenograft models of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of Myricanol's performance against standard chemotherapy agents, offering valuable insights for researchers and drug development professionals. While the available data focuses on Myricanol, it serves as a strong proxy for the potential efficacy of its derivative, Myricanol triacetate.
Efficacy of Myricanol in A549 Xenograft Models
Myricanol has been shown to inhibit tumor growth in a dose-dependent manner in nude mice bearing A549 human lung adenocarcinoma xenografts. The primary mechanism of action is the induction of apoptosis, or programmed cell death, within the tumor cells.
A key study demonstrated that daily administration of Myricanol for 14 days resulted in a significant reduction in tumor volume and weight. The tumor inhibition rates (TIR) ranged from 14.9% to 38.5% across different dosages.[1] Specifically, at concentrations of 20 mg/kg and 40 mg/kg, Myricanol inhibited tumor volume by 25.5% and 39.4%, respectively.[2]
Comparative Performance Against Standard Chemotherapies
To contextualize the anti-tumor activity of Myricanol, this guide compares its efficacy with two standard-of-care chemotherapy drugs, Paclitaxel and Cisplatin, which are commonly used in the treatment of NSCLC.
| Treatment Group | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) / Tumor Inhibition Rate (TIR) | Reference |
| Myricanol | 10 mg/kg | Not Specified | Daily for 14 days | 14.9% (TIR) | [1] |
| Myricanol | 20 mg/kg | Not Specified | Daily for 14 days | 25.5% (TIR) | [2] |
| Myricanol | 40 mg/kg | Not Specified | Daily for 14 days | 38.5% (TIR) | [1] |
| Paclitaxel | 24 mg/kg/day | Intravenous | Daily for 5 days | Significant tumor growth inhibition | [3] |
| Cisplatin | 3 mg/kg/day | Intravenous | Daily for 5 days | Less effective than Paclitaxel | [3] |
Note: Direct comparison of TGI/TIR values should be made with caution due to variations in experimental protocols.
Unveiling the Mechanism of Action: The Apoptosis Pathway
Myricanol exerts its anti-tumor effects by modulating key proteins involved in the intrinsic apoptosis pathway. Experimental data reveals that Myricanol treatment leads to:
-
Upregulation of pro-apoptotic proteins: A significant increase in the expression of Bax, a key protein that promotes apoptosis.[4]
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2, a protein that inhibits apoptosis.[4]
-
Inhibition of survival proteins: Reduced expression of survivin, a protein that helps cancer cells evade apoptosis.[4]
-
Suppression of angiogenesis and hypoxia factors: Downregulation of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), which are crucial for tumor blood supply and survival in low-oxygen conditions.[4]
This concerted action on multiple pro-tumorigenic factors highlights the multifaceted anti-cancer potential of Myricanol.
Caption: Signaling pathway of Myricanol-induced apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are provided below.
A549 Xenograft Model Establishment
-
Cell Culture: Human lung adenocarcinoma A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu), typically 4-6 weeks old, are used for tumor implantation.
-
Tumor Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells in 200 µL PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers. The tumor volume is calculated using the formula: V = (length × width²) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., ~100 mm³), the mice are randomly assigned to different treatment groups.
Caption: Workflow for A549 xenograft studies.
Treatment Administration
-
Myricanol: Administered at doses of 10, 20, and 40 mg/kg body weight. The vehicle used in the cited study was polyethylene glycol 400.[5]
-
Paclitaxel: Typically administered intravenously at doses around 20-24 mg/kg.[3]
-
Cisplatin: Typically administered intravenously at doses around 3 mg/kg.[3]
Efficacy Assessment
-
Tumor Volume and Weight: Measured throughout the study and at the endpoint to determine tumor growth inhibition.
-
Immunohistochemistry (IHC): Used to analyze the protein expression levels of key apoptosis-related markers (Bax, Bcl-2, VEGF, HIF-1α, and survivin) in the tumor tissues.[1]
-
TUNEL Assay: Employed to detect and quantify apoptotic cells within the tumor tissue.[1]
-
Real-time PCR: Used to measure the mRNA expression levels of the target genes.[1]
This comparative guide underscores the potential of Myricanol and, by extension, this compound, as a promising candidate for NSCLC therapy. The data presented here provides a solid foundation for further preclinical and clinical investigations into this novel anti-tumor agent.
References
- 1. Myricanol induces apoptotic cell death and anti-tumor activity in non-small cell lung carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo [ouci.dntb.gov.ua]
A Comparative Analysis of Myricanol Acetates and Other Diarylheptanoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Myricanol acetate derivatives and other notable diarylheptanoids. This document synthesizes experimental data, details relevant methodologies, and visualizes key signaling pathways to facilitate further research and development in this promising class of natural compounds.
Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, have garnered significant scientific interest for their diverse pharmacological properties. These compounds, isolated from various plant species, including those of the Myrica and Alpinia genera, have demonstrated potent anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This guide focuses on a comparative analysis of Myricanol and its acetylated derivatives against other well-documented diarylheptanoids, providing a comprehensive overview of their therapeutic potential. While "Myricanol triacetate" as a specific compound lacks substantial documentation in the reviewed literature, this guide will focus on existing mono-acetylated derivatives, such as Myricanol-9-acetate, and compare their bioactivities with the parent compound and other relevant diarylheptanoids.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the inhibitory and effective concentrations of selected diarylheptanoids across various biological assays. This quantitative data allows for a direct comparison of their potency.
Table 1: Anticancer and Cytotoxic Activities
| Compound | Cell Line | Assay | IC50/GI50 | Source |
| Myricanol-9-acetate | MCF-7 (Breast Cancer) | MTT Assay | 20 µM | [1][2][3] |
| Myricanol | MCF-7 (Breast Cancer) | MTT Assay | 42 µM | [1][2][3] |
| Myricanol | A549 (Lung Cancer) | In vivo xenograft | 10-40 mg/kg | [4][5][6] |
| Rubanol | Lun-06, Neu-04, Bre-04 | Not Specified | 16.03-32.58 µg/mL | [7] |
| Compound-092 | P388 (Murine Leukemia) | Not Specified | 4 µM | [8] |
| Diarylheptanoid 6 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | Not Specified | 6.69–33.46 μM | [9] |
| Diarylheptanoid 17 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | Not Specified | 6.69–33.46 μM | [9] |
| Diarylheptanoid 18 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | Not Specified | 6.69–33.46 μM | [9] |
Table 2: Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line/Model | IC50 | Source |
| Diarylheptanoid 2 | NF-κB activation, NO and TNF-α production | RAW264.7 cells | 9.2-9.9 µM | [10] |
| Diarylheptanoid 3 | NF-κB activation, NO and TNF-α production | RAW264.7 cells | 18.2-19.3 µM | [10] |
| Diarylheptanoid 6 | NF-κB activation, NO and TNF-α production | RAW264.7 cells | 22.3-23.7 µM | [10] |
| Diarylheptanoid 28 | NO, IL-1β, IL-6 production | RAW264.7 cells | Not Specified | [11] |
| Diarylheptanoid 40 | NO, IL-1β, IL-6 production | RAW264.7 cells | Not Specified | [11] |
Table 3: Neuroprotective and Other Activities
| Compound | Activity | Model | Effect | Source |
| (+)-aR,11S-Myricanol | Tau protein destabilization | Cells and murine brain slices | More potent than (±)-myricanol | [12] |
| Alpinidinoid A [(+)-1] | Neuroprotection against OGD/R damage | Primary cortical neurons | Significantly ameliorated neuronal apoptosis | [1] |
| Juglanin C (1) | Neuroprotection against glutamate toxicity | HT22 cells | Significant neuroprotective activity | [13] |
| Juglanin A (2) | Neuroprotection against glutamate toxicity | HT22 cells | Significant neuroprotective activity | [13] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate replication and further research.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MiaPaCa-2, HCT 116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Myricanol, Myricanol-9-acetate) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The supernatant is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.[1][2][3]
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-treated with various concentrations of the diarylheptanoid compounds for a specific time, followed by stimulation with LPS to induce NO production.
-
Griess Reaction: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm using a microplate reader.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.[10][11]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.
-
Protein Extraction: Cells or tissues are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2, Bax, NF-κB subunits).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[4]
Mandatory Visualization: Signaling Pathways and Workflows
The biological effects of diarylheptanoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.
Caption: Anticancer mechanism of Myricanol via the intrinsic apoptosis pathway.
References
- 1. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new diaryheptanoid from the bark of Myrica rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in murine leukemia by diarylheptanoids from Curcuma comosa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 10. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective diarylheptanoids from the leaves and twigs of juglans sinensis against glutamate-induced toxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Myricanol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular mechanisms of Myricanol, a naturally occurring diarylheptanoid, against established activators of key cellular pathways implicated in metabolic health and longevity. Drawing on experimental data, we cross-validate Myricanol's function and benchmark its performance against Resveratrol, a well-characterized Sirtuin 1 (SIRT1) activator, and Metformin, a widely used AMP-activated protein kinase (AMPK) activator. This guide also explores the emerging role of Myricanol in the context of the antioxidant enzyme peroxiredoxin 5.
Core Mechanisms of Action: A Comparative Overview
Myricanol has been identified as a multi-target compound that exerts its therapeutic effects through the activation of at least two critical cellular signaling pathways: the SIRT1 and AMPK pathways. These pathways are central regulators of cellular energy homeostasis, stress resistance, and mitochondrial function. Furthermore, recent evidence suggests a direct interaction with the antioxidant enzyme peroxiredoxin 5.
Table 1: Comparison of In Vitro Activation of Key Signaling Proteins
| Compound | Target Protein | Assay Type | Effective Concentration (EC50/Concentration for significant activation) | Fold Activation | Source |
| Myricanol | SIRT1 | Fluorometric Assay | ~10 µM (significant activation) | Not explicitly quantified | [1] |
| AMPK | Western Blot | Not explicitly quantified | Not explicitly quantified | ||
| Peroxiredoxin 5 | Biophysical Assays | Not explicitly quantified | Not explicitly quantified | [2][3] | |
| Resveratrol | SIRT1 | Fluorometric Assay | EC50: ~8-49 µM (substrate-dependent) | ~8-fold | [4] |
| Metformin | AMPK | Western Blot/Kinase Assay | 10-50 µM (significant activation with prolonged incubation) | 1.3-1.6 fold (at 10-20 µM for 39h) | [5] |
| Peroxiredoxin | Not a direct activator; influences PRDX-2 via ROS signaling | Not Applicable | Not Applicable | [6][7] |
Myricanol in Ameliorating Muscle Atrophy: A Comparative Efficacy Analysis
A key therapeutic application of activating SIRT1 and AMPK pathways is the mitigation of muscle atrophy. Experimental data from in vitro and in vivo models of muscle wasting provide a platform for comparing the efficacy of Myricanol, Resveratrol, and Metformin.
Table 2: Comparative Effects on Muscle Atrophy Markers and Phenotypes
| Compound | Model | Key Findings | Quantitative Data | Source |
| Myricanol | Dexamethasone-induced atrophy in C2C12 myotubes | Increased myosin heavy chain expression; Decreased atrogin-1 and MuRF1 expression. | Myosin heavy chain: 0.33±0.14 vs. 0.89±0.21 (with Myricanol 10 µM) Atrogin-1: 2.31±0.67 vs. 1.53±0.25 (with Myricanol 10 µM) MuRF1: 1.55±0.08 vs. 0.99±0.12 (with Myricanol 10 µM) | [1][8] |
| Dexamethasone-induced muscle wasting in mice | Reduced loss of muscle mass; Improved grip strength and swimming time. | Quadriceps mass (% of body weight): 1.18±0.06% vs. 1.36±0.02% (with Myricanol 5 mg/kg) Grip strength: 70.90±4.59 g vs. 120.58±7.93 g (with Myricanol 5 mg/kg) | [1][8] | |
| Resveratrol | Streptozotocin-induced diabetic mice | Attenuated the increase in MuRF-1 expression. | MuRF-1 expression significantly reduced with 0.04% RSV diet. | [9] |
| Cancer-induced cachexia in mice | Attenuated loss of lean body and fat mass, and gastrocnemius muscle mass. | Daily administration of 200 mg/kg/day attenuated muscle mass loss. | [10] | |
| Metformin | Dexamethasone-induced atrophy in C2C12 myotubes | Increased myostatin expression, a negative regulator of muscle growth. | Myostatin mRNA increased by ~68.9% in metformin-treated mice. | [11][12] |
| db/db mice | Decreased muscle fiber cross-sectional area. | Average fiber cross-sectional area decreased by 18.11±0.94% in metformin-treated db/db mice. | [11] | |
| Bed rest-induced atrophy in humans | Reduced muscle atrophy and fibrosis. | Participants taking metformin during bed rest had less muscle atrophy. | [13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathways and a general workflow for assessing protein activation.
References
- 1. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricanol prevents aging‐related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin promotes lifespan through mitohormesis via the peroxiredoxin PRDX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol Improves Muscle Atrophy by Modulating Mitochondrial Quality Control in STZ‐Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin induces muscle atrophy by transcriptional regulation of myostatin via HDAC6 and FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin induces muscle atrophy by transcriptional regulation of myostatin via HDAC6 and FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Common Diabetes Drug Has a Surprising Side Gig: Muscle Protector | University of Utah Health [healthcare.utah.edu]
A Head-to-Head Comparison of Myricanol and Myricanol-9-acetate in Cellular Research
For Immediate Release
[CITY, STATE] – [Date] – In the competitive landscape of drug discovery and development, researchers are constantly seeking novel compounds with enhanced therapeutic potential. This guide provides a detailed, data-driven comparison of two related diarylheptanoids: Myricanol and its derivative, Myricanol-9-acetate. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in the biological activities of these molecules.
Introduction to Myricanol and Myricanol-9-acetate
Myricanol is a naturally occurring diarylheptanoid found in the bark of Myrica species. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Myricanol-9-acetate is a novel, naturally occurring derivative of Myricanol.[3] Recent studies have begun to elucidate its specific biological properties, particularly its potential as an anticancer agent.[3][4] This guide will compare the available data on these two compounds to highlight their respective strengths and potential applications.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the key quantitative data on the biological activities of Myricanol and Myricanol-9-acetate based on available experimental evidence.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Myricanol | A549 | Lung Adenocarcinoma | 4.85 µg/mL | [1] |
| HL60 | Leukemia | 5.3 | [5] | |
| MCF-7 | Breast Cancer | 42 | [3] | |
| Myricanol-9-acetate | MCF-7 | Breast Cancer | 20 | [3] |
| MiaPaCa-2 | Pancreatic Cancer | >20 | [3] | |
| HCT 116 | Colon Cancer | >20 | [3] |
Table 2: Overview of Mechanistic Actions
| Feature | Myricanol | Myricanol-9-acetate |
| Primary Mechanism | SIRT1 activation, Autophagy induction, AMPK activation, Apoptosis induction | ROS-dependent mitochondrial-mediated apoptosis |
| Key Molecular Targets | SIRT1, AMPK, FOXO3a, Bax, Bcl-2, Caspases, Tau protein | Bcl-2, Caspase cascade |
| Cellular Effects | Reduces protein degradation, promotes mitochondrial biogenesis, enhances autophagy, induces cell cycle arrest, inhibits cell proliferation and migration.[2][6] | Induces ROS generation, disrupts mitochondrial membrane potential, induces G0/G1 phase cell cycle arrest, increases apoptotic cell population.[3] |
Detailed Mechanism of Action
Myricanol: A Multi-Target Activator
Myricanol exhibits a broad range of biological effects by modulating several key signaling pathways. A significant aspect of its mechanism is the activation of Sirtuin 1 (SIRT1), a deacetylase involved in cellular stress resistance, metabolism, and aging.[2][6] By activating SIRT1, Myricanol can inhibit the transcriptional activity of Forkhead box O3a (FOXO3a), leading to reduced protein degradation.[6] It also promotes mitochondrial biogenesis and enhances autophagy, a cellular recycling process crucial for clearing damaged components.[2][6] Furthermore, Myricanol has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] In the context of cancer, Myricanol induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[8]
Myricanol-9-acetate: A Potent Inducer of Oxidative Stress-Mediated Apoptosis
Myricanol-9-acetate demonstrates a more focused mechanism of action in cancer cells, primarily centered on the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] The accumulation of ROS leads to a dose-dependent decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3] This is followed by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the caspase cascade, ultimately leading to programmed cell death.[3] Myricanol-9-acetate also induces cell cycle arrest in the G0/G1 phase, further contributing to its anti-proliferative effects.[3]
Experimental Protocols
A summary of the key experimental methodologies used to characterize Myricanol and Myricanol-9-acetate is provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MiaPaCa-2, HCT 116) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Myricanol or Myricanol-9-acetate for a defined period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[3]
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a suitable lysis buffer, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, caspases, SIRT1).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways activated by Myricanol.
Caption: Apoptotic pathway induced by Myricanol-9-acetate.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
This comparative guide highlights that while both Myricanol and Myricanol-9-acetate exhibit promising anticancer properties, they operate through distinct mechanisms. Myricanol acts as a broad-spectrum modulator of key cellular pathways, including SIRT1 and AMPK, suggesting its potential in a wider range of therapeutic areas beyond oncology. In contrast, Myricanol-9-acetate demonstrates a more potent and targeted cytotoxic effect in specific cancer cell lines, primarily through the induction of ROS-mediated apoptosis. The higher potency of Myricanol-9-acetate in MCF-7 cells suggests that the acetate functional group may enhance its anticancer activity in certain contexts.
For researchers in drug development, the choice between these two compounds will depend on the specific therapeutic goal. Myricanol may be a suitable candidate for applications requiring the modulation of metabolic and stress-response pathways, while Myricanol-9-acetate presents a promising lead for the development of targeted cancer therapies. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of both compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myricanol mitigates lipid accumulation in 3T3-L1 adipocytes and high fat diet-fed zebrafish via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Evaluating the Specificity of Myricanol Triacetate's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target specificity of Myricanol triacetate. Due to the limited direct research on this compound, this guide draws heavily on the existing data for its parent compound, Myricanol. It is crucial to note that acetylation can alter the biological activity of molecules, as observed with Myricanol-9-acetate, which shows increased potency in cancer cell growth inhibition compared to Myricanol[1]. Therefore, the data presented for Myricanol should be considered a baseline for hypothesized activity, pending direct experimental validation for this compound.
The primary identified biological targets of Myricanol are Sirtuin 1 (SIRT1) and Peroxiredoxin 5 (PRDX5)[2][3][4][5][6]. This guide will compare the activity of Myricanol against these targets with known modulators and discuss methods for evaluating off-target effects.
Primary Biological Targets and Comparative Analysis
Myricanol has been shown to directly bind to and activate SIRT1, a key regulator of metabolism and cellular stress responses[2][3]. It also directly targets and activates PRDX5, a crucial antioxidant enzyme[4][5][6].
Table 1: Comparison of SIRT1 Activators
| Compound | Target | Reported Activity | Quantitative Data | Reference |
| Myricanol | SIRT1 | Direct activator | Binding Energy: -5.87 kcal/mol | [2] |
| In a luciferase reporter assay, Myricanol increased SIRT1 activity.[7] | ~1.5-fold activation at 10 µM | [7] | ||
| Resveratrol | SIRT1 | Direct activator | ~8-fold activation (in vitro, with fluorophore-containing substrate) | [8] |
| Substrate-dependent activation | Varies | [9] |
Table 2: Comparison of PRDX5 Modulators
| Compound | Target | Reported Activity | Quantitative Data | Reference |
| Myricanol | PRDX5 | Direct activator | Not available in search results | [4][5][6] |
| N-acetyl-L-cysteine (NAC) | PRDX5 | Indirectly supports PRDX5 function by replenishing cysteine | Not applicable (precursor) | General knowledge |
| Ebselen | PRDXs | General Peroxiredoxin mimic/inhibitor | Not specific to PRDX5 activation | General knowledge |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's biological target specificity. Below are protocols for key experiments.
1. SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published studies[10].
-
Objective: To quantify the in vitro enzymatic activity of SIRT1 in the presence of a test compound.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (this compound) and comparator (Resveratrol)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and comparator in assay buffer.
-
In the microplate, add the assay buffer, NAD+, and the SIRT1 enzyme.
-
Add the test compound or comparator to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the fold activation relative to the vehicle control.
-
2. Peroxiredoxin 5 Peroxidase Activity Assay
This protocol is a general method for assessing peroxidase activity.
-
Objective: To determine the effect of a test compound on the peroxidase activity of PRDX5.
-
Materials:
-
Recombinant human PRDX5 enzyme
-
Dithiothreitol (DTT)
-
Hydrogen peroxide (H₂O₂)
-
Insulin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 1 mM EDTA)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate, add the assay buffer, DTT, insulin, and the PRDX5 enzyme.
-
Add the test compound to the respective wells. Include a vehicle control.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the change in absorbance at 650 nm over time. The reduction of insulin disulfide bonds by PRDX5 leads to insulin aggregation, which can be measured as an increase in turbidity.
-
Calculate the initial reaction rates and compare the activity in the presence of the test compound to the vehicle control.
-
3. Kinase Inhibitor Profiling
This is a generalized workflow for assessing off-target kinase activity.
-
Objective: To screen a test compound against a panel of kinases to identify potential off-target interactions.
-
Materials:
-
A panel of recombinant kinases
-
Respective kinase substrates (peptides or proteins)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Assay buffer (kinase-specific)
-
Test compound
-
Filtration plates or other separation method
-
Scintillation counter or other detection instrument
-
-
Procedure:
-
In a multi-well plate, add the kinase, its substrate, and the assay buffer.
-
Add the test compound at one or more concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at the optimal temperature for the kinase.
-
Stop the reaction.
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., by binding the substrate to a filter membrane).
-
Quantify the amount of incorporated phosphate to determine kinase activity.
-
Calculate the percent inhibition for each kinase at the tested compound concentration.
-
Visualizations
SIRT1 Signaling Pathway
Caption: Myricanol activates SIRT1, leading to downstream effects.
Experimental Workflow for Target Specificity
Caption: Workflow for evaluating target specificity.
Logical Comparison of Compound Activities
Caption: Logical framework for comparing compound activities.
References
- 1. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricanol prevents aging‐related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirt1 activation by resveratrol is substrate sequence-selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Myricanol triacetate's bioactivity
No Published Findings on the Bioactivity of Myricanol Triacetate
Extensive searches of published scientific literature have revealed no specific experimental data on the bioactivity, signaling pathways, or experimental protocols for This compound . The available body of research focuses primarily on its parent compound, Myricanol , and a related derivative, Myricanol-9-acetate .
Therefore, a direct comparison guide on the bioactivity of this compound cannot be constructed at this time due to the absence of published findings.
For researchers interested in the therapeutic potential of related compounds, a summary of the available data on Myricanol and Myricanol-9-acetate is provided below as an alternative.
Alternative Comparison Guide: Bioactivity of Myricanol and Myricanol-9-acetate
This guide provides a comparative overview of the reported bioactive properties of Myricanol and Myricanol-9-acetate, drawing from published experimental data.
Data Summary
The following table summarizes the key bioactive effects and associated quantitative data for Myricanol and its acetylated derivative, Myricanol-9-acetate.
| Compound | Bioactivity | Model System | Key Findings |
| Myricanol | Anti-obesity | 3T3-L1 adipocytes | Suppressed lipid accumulation.[1] |
| High-fat diet-fed zebrafish | Inhibited lipid accumulation by suppressing PPARγ and C/EBPα.[1] | ||
| Anti-diabetic | 3T3-L1 adipocytes | Enhanced insulin-stimulated glucose uptake.[1] | |
| Palmitic acid-treated C2C12 myotubes | Increased mitochondrial quantity and function, leading to reduced lipid accumulation and enhanced insulin-stimulated glucose uptake.[2] | ||
| High-fat diet-fed mice | Alleviated adiposity and insulin resistance.[2] | ||
| Muscle function | Dexamethasone-induced atrophic C2C12 myotubes | Rescued muscle atrophy and dysfunction.[3] | |
| Neuroprotection | Cellular and murine brain slice models | Reduced tau protein levels, suggesting potential in Alzheimer's disease.[4] | |
| Myricanol-9-acetate | Anticancer | MCF-7, MiaPaCa-2, HCT 116 cancer cell lines | Exhibited anticancer activity, most potent against MCF-7 cells (IC50 of 20 µM compared to 42 µM for Myricanol).[5] |
| MCF-7 cancer cells | Induces apoptosis through ROS generation and a decrease in mitochondrial membrane potential.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Myricanol and Myricanol-9-acetate on cancer cell lines.
-
Protocol:
-
Seed MCF-7, MiaPaCa-2, and HCT 116 cells in 96-well plates.
-
Treat the cells with varying concentrations of Myricanol or Myricanol-9-acetate.
-
After the desired incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability. The IC50 value is then calculated.[5]
-
2. Lipid Accumulation Assay (Nile Red Staining)
-
Objective: To visualize and quantify intracellular lipid content in adipocytes.
-
Protocol:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat the adipocytes with Myricanol.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the intracellular lipid droplets with Nile red solution.
-
Visualize the stained lipid droplets using fluorescence microscopy. The fluorescence intensity can be quantified to measure lipid content.[2]
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Lyse the treated cells or tissues to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., PPARγ, C/EBPα, proteins in the insulin signaling pathway).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[2]
-
4. Mitochondrial Function Assay (Seahorse Assay)
-
Objective: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Protocol:
-
Seed C2C12 myotubes in a Seahorse XF cell culture microplate.
-
Treat the cells with Myricanol.
-
Use a Seahorse XF Analyzer to measure the OCR in real-time.
-
Inject various mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function.[2]
-
Signaling Pathways and Experimental Workflows
Myricanol's Anti-obesity and Anti-diabetic Signaling Pathway
Myricanol has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by Myricanol leads to the suppression of adipogenic factors and enhances insulin sensitivity.[1]
Caption: Myricanol activates AMPK, leading to reduced lipid accumulation and enhanced glucose uptake.
Myricanol-9-acetate Induced Apoptosis Pathway
Myricanol-9-acetate induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[5]
Caption: Myricanol-9-acetate induces apoptosis via ROS generation and mitochondrial dysfunction.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of a compound like Myricanol.
Caption: A generalized workflow for in vitro evaluation of a compound's bioactivity.
References
- 1. Myricanol mitigates lipid accumulation in 3T3-L1 adipocytes and high fat diet-fed zebrafish via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Myricanol Against Dexamethasone-Induced Muscle Atrophy
Disclaimer: Initial searches for "Myricanol triacetate" did not yield any publicly available data regarding its therapeutic potential or biological activity. The information was limited to its existence as a natural product. In contrast, substantial research is available for its parent compound, Myricanol . This guide will, therefore, focus on assessing the therapeutic potential of Myricanol, assuming it to be the compound of interest for the intended research audience.
This comparison guide provides an objective assessment of Myricanol's performance against a known standard in the context of dexamethasone-induced muscle atrophy. The data presented is compiled from preclinical studies to aid researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
Overview of Myricanol's Therapeutic Potential
Myricanol, a diarylheptanoid isolated from the bark of Myrica rubra, has demonstrated significant potential in mitigating the adverse effects of glucocorticoids on skeletal muscle.[1][2] Glucocorticoids like dexamethasone are known to induce muscle atrophy and weakness. Myricanol appears to counteract these effects by activating Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[1][2] Its mechanism of action involves the inhibition of protein degradation pathways, enhancement of autophagy to clear damaged proteins, and promotion of mitochondrial biogenesis and function.[1][2]
Data Presentation: Myricanol vs. Dexamethasone Treatment
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the effects of Myricanol against the standard dexamethasone-induced muscle atrophy model.
Table 1: In Vitro Efficacy of Myricanol in Dexamethasone-Treated C2C12 Myotubes
| Parameter | Control | Dexamethasone (DEX) | DEX + Myricanol (10 µM) |
| Myosin Heavy Chain Expression (arbitrary units) | Not specified | 0.33 ± 0.14 | 0.89 ± 0.21 |
| Atrogin-1 Expression (arbitrary units) | Not specified | 2.31 ± 0.67 | 1.53 ± 0.25 |
| MuRF1 Expression (arbitrary units) | Not specified | 1.55 ± 0.08 | 0.99 ± 0.12 |
| ATP Production (nM/mg protein) | Not specified | 3.83 ± 0.46 | 5.84 ± 0.79 |
| Mitochondrial Content (%) | Not specified | 68.12 ± 10.07 | 116.38 ± 5.12 |
| Mitochondrial Oxygen Consumption (pmol/min) | Not specified | 166.59 ± 22.89 | 223.77 ± 22.59 |
| Data sourced from Shen et al., 2019.[1][2] |
Table 2: In Vivo Efficacy of Myricanol in Dexamethasone-Treated C57BL/6 Mice
| Parameter | Control | Dexamethasone (DEX) | DEX + Myricanol (5 mg/kg) |
| Quadriceps Muscle Weight (% of body weight) | Not specified | 1.18 ± 0.06 | 1.36 ± 0.02 |
| Gastrocnemius Muscle Weight (% of body weight) | Not specified | 0.78 ± 0.05 | 0.87 ± 0.08 |
| Grip Strength (g) | Not specified | 70.90 ± 4.59 | 120.58 ± 7.93 |
| Swimming Exhaustive Time (s) | Not specified | 48.80 ± 11.43 | 83.75 ± 15.19 |
| Data sourced from Shen et al., 2019.[1][2] |
Experimental Protocols
In Vitro Dexamethasone-Induced Muscle Atrophy Model
-
Cell Culture: C2C12 myoblasts were differentiated into myotubes.
-
Treatment: Differentiated myotubes were treated with dexamethasone to induce atrophy. A treatment group was co-incubated with Myricanol.
-
Western Blotting: The expression levels of key muscle proteins such as myosin heavy chain, Atrogin-1, and MuRF1 were quantified using Western blot analysis.
-
Mitochondrial Staining: Mitochondrial content was assessed using MitoTracker Green staining.[1][2]
-
Extracellular Flux Analysis: Mitochondrial oxygen consumption was measured using a Seahorse Bioscience XF24-3 Extracellular Flux Analyzer.[1]
In Vivo Dexamethasone-Induced Muscle Wasting Model
-
Animal Model: Male C57BL/6 mice were used for the study.
-
Treatment: Muscle wasting was induced by intraperitoneal injection of dexamethasone (25 mg/kg body weight) for 10 days. A treatment group also received Myricanol (5 mg/kg).[1][2]
-
Functional Assessment: Muscle function was evaluated by measuring grip strength and performing a forced swimming capacity test.[1][2]
-
Histological Analysis: Muscle weight and histology were assessed post-treatment.[2]
-
Protein Analysis: The expression of various proteins related to proteolysis, autophagy, and mitochondrial function in muscle tissue was analyzed by Western blots and immunoprecipitation.[2]
Visualizations: Signaling Pathways and Workflows
References
Safety Operating Guide
Personal protective equipment for handling Myricanol triacetate
Essential Safety and Handling Guide for Myricanol Triacetate
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of researchers and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Face shield and safety glasses with side shields, or safety goggles with side-shields. | Essential for preventing eye contact with the substance, which can cause irreversible eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Protects against skin irritation and potential allergic reactions from prolonged or repeated contact.[1][2] |
| Body Protection | Coveralls worn over a long-sleeved shirt and long pants, or impervious clothing. | Minimizes skin exposure to the chemical.[1][2] |
| Footwear | Chemical-resistant shoes. | Protects feet from spills and contamination.[1] |
| Respiratory Protection | A suitable respirator should be used, especially in areas without adequate exhaust ventilation to avoid breathing in vapors or mists. | Prevents inhalation, which can be harmful.[1][2] |
Safe Handling and Storage Protocol
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, chewing gum, or using tobacco.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage Conditions:
-
Store in a cool, well-ventilated area.[2]
-
Keep the container tightly sealed.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
For long-term stability, store at -20°C in powder form or -80°C when in solvent.[2]
Emergency and Disposal Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2]
Disposal Plan:
-
Dispose of this compound and its container at an approved waste disposal facility.[3]
-
Avoid releasing the chemical into the environment as it is toxic to aquatic life.[2][3]
-
Follow all national and local regulations for chemical waste disposal.
Visualizing the Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
